molecular formula C6H4ClFN2O2 B1311852 4-Chloro-5-fluoro-2-nitroaniline CAS No. 428871-64-1

4-Chloro-5-fluoro-2-nitroaniline

Cat. No.: B1311852
CAS No.: 428871-64-1
M. Wt: 190.56 g/mol
InChI Key: IVUBVUIBVDTNAT-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-nitroaniline is a useful research compound. Its molecular formula is C6H4ClFN2O2 and its molecular weight is 190.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUBVUIBVDTNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440321
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428871-64-1
Record name 4-Chloro-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to 4-Chloro-5-fluoro-2-nitroaniline (CAS Number: 428871-64-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaniline derivative that serves as a key building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and nitro groups on the aniline scaffold, makes it a valuable intermediate in the preparation of a variety of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The presence of multiple reactive sites allows for diverse chemical transformations, enabling the construction of novel heterocyclic systems and other pharmacologically relevant structures. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a solid compound at room temperature.[1][2] While specific experimental data for some of its physical properties are not widely published, data for structurally similar compounds and information from chemical suppliers provide valuable insights.

PropertyValueReference
CAS Number 428871-64-1[3][4]
Molecular Formula C₆H₄ClFN₂O₂[2][5]
Molecular Weight 190.56 g/mol [5]
Physical State Solid[1]
Purity (typical) ≥97%[1]
Storage Conditions Keep in a dark place, under inert atmosphere, at 2-8°C[1]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the public domain. However, a general synthetic strategy can be inferred from the synthesis of structurally related compounds, such as 4-chloro-2-fluoro-5-nitroaniline. The synthesis would likely involve the nitration of a corresponding chloro-fluoro-aniline precursor.

Hypothetical Synthesis Workflow:

G Hypothetical Synthesis of this compound cluster_start Starting Material cluster_reaction Nitration cluster_product Product 4-Chloro-3-fluoroaniline 4-Chloro-3-fluoroaniline Nitrating Agent (e.g., HNO3/H2SO4) Nitrating Agent (e.g., HNO3/H2SO4) 4-Chloro-3-fluoroaniline->Nitrating Agent (e.g., HNO3/H2SO4) Reaction This compound This compound Nitrating Agent (e.g., HNO3/H2SO4)->this compound Formation

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Adapted from the synthesis of 4-chloro-2-fluoro-5-nitroaniline):

  • Dissolution: The starting material, an appropriately substituted chloro-fluoro-aniline, is dissolved in a suitable strong acid, such as concentrated sulfuric acid.

  • Cooling: The reaction mixture is cooled to a low temperature (e.g., -20°C to 0°C) to control the exothermic nitration reaction.

  • Nitration: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining the low temperature.

  • Reaction: The mixture is stirred at a controlled temperature for a specific duration to ensure complete reaction.

  • Quenching and Extraction: The reaction is quenched by pouring it into ice-water. The product is then extracted into an organic solvent.

  • Washing and Drying: The organic layer is washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid, and then dried over an anhydrous drying agent.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated anilines are crucial pharmacophores in the design of various therapeutic agents, particularly kinase inhibitors.[6] The structural motifs present in this compound make it a promising candidate for the synthesis of novel kinase inhibitors. The aniline nitrogen can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking interactions within the ATP-binding pocket of kinases. The chloro and fluoro substituents can modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters for drug efficacy.

While specific examples of drugs synthesized directly from this compound are not prevalent in the reviewed literature, its structural features are found in various kinase inhibitors. For instance, substituted anilines are core components of inhibitors targeting kinases such as EGFR, Src, and Rho-kinases.[6][7][8]

Illustrative Workflow for Kinase Inhibitor Synthesis:

The following diagram illustrates a general workflow for the incorporation of a this compound-derived scaffold into a kinase inhibitor.

G General Workflow for Kinase Inhibitor Synthesis Start This compound Intermediate Functionalized Aniline Derivative Start->Intermediate Chemical Synthesis Coupling Coupling with Kinase-Targeting Moiety Intermediate->Coupling Scaffold Introduction Final_Inhibitor Novel Kinase Inhibitor Coupling->Final_Inhibitor Final Product Biochemical_Assay In vitro Kinase Assay Final_Inhibitor->Biochemical_Assay Kinase Activity Cell-based_Assay Cell Proliferation/Signaling Assay Biochemical_Assay->Cell-based_Assay Cellular Potency Lead_Optimization Lead Optimization Cell-based_Assay->Lead_Optimization SAR Studies

Caption: A generalized workflow for developing kinase inhibitors using the subject compound.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups provides a platform for the development of novel compounds, particularly in the area of kinase inhibitors. While detailed experimental data for this specific compound is somewhat limited in publicly accessible sources, the information available for structurally related molecules provides a strong foundation for its use in research and development. As the demand for novel therapeutic agents continues to grow, the utility of such specialized building blocks is expected to increase.

References

Technical Guide: Physical Properties of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaromatic compound with significant potential as a building block in synthetic organic chemistry. Its trifunctional nature, featuring chloro, fluoro, and nitro-amino substituted benzene rings, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This is particularly relevant in the development of novel pharmaceutical agents, agrochemicals, and specialized dyes, where precise molecular architecture is key to function. Understanding the fundamental physical and chemical properties of this compound is essential for its effective handling, characterization, and application in research and development.

This technical guide provides a consolidated overview of the known physical properties of this compound, details generalized experimental protocols for property determination, and illustrates its role as a synthetic intermediate.

Core Physical and Chemical Properties

The physical properties of this compound are summarized below. It is important to note that while core identifying information is well-established, specific experimental data such as melting and boiling points are not widely reported in public literature for this specific isomer. For reference, the closely related isomer 5-Chloro-4-fluoro-2-nitro-phenylamine has a reported melting point of 144–146°C.

Table 1: Summary of Physical and Chemical Data for this compound

PropertyValueSource
CAS Number 428871-64-1[1][2]
Molecular Formula C₆H₄ClFN₂O₂[1][2]
Molecular Weight 190.56 g/mol [1][2]
Physical Form Solid
Purity Typically ≥97%[1]
InChI Code 1S/C6H4ClFN2O2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H,9H2
InChI Key IVUBVUIBVDTNAT-UHFFFAOYSA-N
SMILES NC1=CC(F)=C(Cl)C=C1--INVALID-LINK--=O

Safety, Handling, and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

  • Storage Conditions : Store in a cool, dark place under an inert atmosphere. Recommended storage temperature is between 2-8°C.

  • Safety Precautions : Use personal protective equipment (PPE), including gloves, and eye and face protection. Handle in a well-ventilated area or under a fume hood. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[3]

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/ eye protection/ face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Experimental Protocols

Detailed experimental procedures for the characterization of this compound are crucial for verifying its identity and purity. Below are generalized protocols for key analytical techniques.

Determination of Melting Point

The melting point is a fundamental indicator of a solid compound's purity.

Principle: The temperature range over which the solid-to-liquid phase transition occurs is measured. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Ensure the sample is dry and finely powdered. If necessary, gently grind the solid using a mortar and pestle.

  • Use a spatula to pack a small amount of the powdered sample into the open end of a capillary tube to a depth of 2-3 mm.

  • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of approximately 10-15°C per minute for a rapid preliminary measurement.

  • Once an approximate melting range is determined, repeat the process with a fresh sample, heating rapidly to about 20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for assessing the purity of non-volatile organic compounds like nitroanilines.[4][5]

Principle: The sample is dissolved in a solvent and injected into a high-pressure stream of liquid (mobile phase). The sample travels through a packed column (stationary phase), and its components separate based on their differential partitioning between the two phases. A detector quantifies the components as they elute. Purity is typically assessed by the area percentage of the main peak.

Instrumentation and Reagents:

  • HPLC system with a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • HPLC-grade acetonitrile (Mobile Phase B).

  • HPLC-grade water (Mobile Phase A).

  • Sample diluent (e.g., Acetonitrile/Water 50:50, v/v).[4]

Procedure:

  • Mobile Phase Preparation : Prepare the mobile phases as required by the specific method. A common gradient for nitroaniline compounds might be a mix of acetonitrile and water.

  • Standard Preparation : Accurately weigh and dissolve a reference standard of this compound in the diluent to a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation : Prepare the sample to be tested at the same concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[4]

  • Chromatographic Conditions :

    • Flow Rate : 1.0 mL/min.[4][5]

    • Injection Volume : 10 µL.[4][5]

    • Column Temperature : 30°C.[4][5]

    • Detection Wavelength : 254 nm is a common wavelength for aromatic compounds.[4][5]

    • Elution : A gradient elution is often used, for example:

      • 0-5 min: 60% B

      • 5-15 min: Ramp from 60% to 95% B

      • 15-20 min: Hold at 95% B

      • 20.1-25 min: Return to 60% B for re-equilibration.[4]

  • Data Analysis : Inject the prepared sample. The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected in the chromatogram and multiplying by 100.

Synthetic Utility and Workflow

This compound is a valuable intermediate in multi-step organic synthesis. The presence of multiple reactive sites allows for sequential, regioselective transformations. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic structures common in pharmaceuticals, such as benzimidazoles. The chloro and fluoro substituents can be displaced via nucleophilic aromatic substitution.

The diagram below illustrates a generalized workflow for the quality control and characterization of a synthesized batch of this compound.

G start Crude Synthesized Product purification Purification (e.g., Recrystallization, Column Chromatography) start->purification hplc Purity Check (HPLC) purification->hplc Check Purity nmr_ms Structural Verification (NMR, MS) hplc->nmr_ms Purity ≥ 97% fail_qc Fails QC hplc->fail_qc Purity < 97% pass_qc Passes QC nmr_ms->pass_qc Structure Confirmed nmr_ms->fail_qc Structure Incorrect final_product Qualified Intermediate (this compound) pass_qc->final_product repurify Re-purify fail_qc->repurify repurify->purification

Caption: Quality control workflow for synthesized this compound.

The following diagram illustrates the role of a related compound, 5-Chloro-4-fluoro-2-nitrobenzenamine, as an intermediate in the synthesis of a piperazine derivative, a common scaffold in medicinal chemistry. This demonstrates the type of reaction in which this compound would be expected to participate.

G start 5-Chloro-4-fluoro- 2-nitrobenzenamine (Intermediate A) reaction Nucleophilic Aromatic Substitution start->reaction reactant N-ethylpiperazine (Reactant B) reactant->reaction conditions DMSO, Reflux, 2h reaction->conditions product 5-(4-ethylpiperazin-1-yl)- 4-fluoro-2-nitroaniline (Final Product) reaction->product

Caption: Synthetic pathway involving a this compound isomer.

References

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaromatic compound. Due to the presence of multiple functional groups, including chloro, fluoro, nitro, and amino moieties, this molecule serves as a versatile building block in organic synthesis. Its structural complexity makes it a compound of interest for the development of novel pharmaceuticals and other specialized chemical products. This guide provides a comprehensive overview of its chemical structure, properties, and potential applications, with a focus on its relevance in research and drug development.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzene ring substituted with four different functional groups. The systematic IUPAC name for this compound is this compound.

Molecular Structure:

Caption: Chemical structure of this compound.

PropertyValueSource
CAS Number 428871-64-1[1][2]
Molecular Formula C6H4ClFN2O2[1][3]
Molecular Weight 190.56 g/mol [3]
Physical Form Solid
Purity ≥95% - 97%[3]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C
Melting Point 83-84.5 °C (for isomer 4-chloro-2-fluoro-5-nitroaniline)N/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectral Analysis

Detailed experimental spectral data for this compound (CAS 428871-64-1) are not widely published. Commercial suppliers may provide spectra such as ¹H NMR and HPLC upon request.[2] For reference, the expected spectral characteristics can be inferred from the analysis of structurally related compounds.

Synthesis

Hypothetical Synthesis Workflow:

G reactant Starting Material (e.g., 3-chloro-4-fluoroaniline) intermediate Nitration Reaction (e.g., with HNO3/H2SO4) reactant->intermediate Nitrating agent product This compound intermediate->product Work-up & Purification G start This compound step1 Chemical Modification (e.g., reduction of nitro group, nucleophilic substitution) start->step1 step2 Intermediate Scaffolds step1->step2 step3 Lead Compound Generation step2->step3 step4 Preclinical & Clinical Development step3->step4 end Marketed Drug step4->end

References

An In-depth Technical Guide to 4-Chloro-5-fluoro-2-nitroaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-5-fluoro-2-nitroaniline is a halogenated nitroaromatic compound of significant interest in synthetic organic chemistry. Its molecular structure, featuring chloro, fluoro, and nitro functionalities on an aniline backbone, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, representative synthetic and purification protocols, and key applications of this compound, with a particular focus on its role in drug discovery and development. While direct biological activity data for this specific compound is limited, this guide also discusses the known biological effects of structurally related nitroanilines to provide a predictive context for its potential pharmacological and toxicological profiles.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference(s)
Molecular Weight 190.56 g/mol [1]
Molecular Formula C₆H₄ClFN₂O₂[1]
CAS Number 428871-64-1[2]
Physical Form Solid
Purity (Typical) ≥95% - 97%[1][3]
Storage Conditions Keep in a dark place, inert atmosphere, 2-8°C
Synonyms 2-Nitro-4-chlorine-5-fluoroaniline, 4-chlorine-5-fluorine-2-2-nitroaniline[1]

Synthesis and Purification: Experimental Protocols

Representative Synthesis Protocol

The synthesis of this compound can be conceptually approached via the nitration of a corresponding chloro-fluoro-aniline precursor. A detailed protocol for the synthesis of the closely related isomer, 4-chloro-2-fluoro-5-nitroaniline, provides a strong procedural basis.[4]

Reaction: Nitration of 4-chloro-5-fluoroaniline.

Materials:

  • 4-chloro-5-fluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice-water

  • Ether or other suitable organic solvent

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Toluene

  • Hexane

Procedure:

  • Dissolve the starting material, 4-chloro-5-fluoroaniline, in concentrated sulfuric acid in a flask, ensuring the mixture is well-stirred.

  • Cool the resulting mixture to a low temperature, typically between -20°C and -15°C, using an appropriate cooling bath.

  • Slowly add fuming nitric acid dropwise to the cooled mixture, maintaining the low temperature to control the exothermic reaction.

  • Stir the reaction mixture at this low temperature for approximately 1.5 to 2 hours to ensure the completion of the nitration.

  • After the reaction is complete, carefully pour the mixture into a beaker containing ice-water to quench the reaction.

  • Extract the product from the aqueous mixture using a suitable organic solvent such as ether.

  • Wash the organic extract sequentially with water and a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and then concentrate it under reduced pressure to yield the crude product.

Purification Protocol: Recrystallization

Purification of the crude this compound is essential to obtain a high-purity product for subsequent applications. Recrystallization is a common and effective method for purifying solid organic compounds.[4][5][6][7]

Solvent System: A mixture of toluene and hexane (e.g., a 2:1 ratio) has been shown to be effective for the recrystallization of a positional isomer and is a good starting point.[4] Alternatively, an ethanol/water mixture can be explored.[5] For other related compounds, such as 5-chloro-2-nitroaniline, purification can be achieved by heating the crude product in an alcoholic solvent like methanol or ethanol with a catalytic amount of sulfuric acid, followed by cooling and filtration.[8]

General Recrystallization Procedure:

  • Dissolve the crude product in a minimal amount of the hot primary solvent (e.g., toluene or ethanol).

  • If necessary, decolorize the solution by adding a small amount of activated carbon and heating briefly.

  • Filter the hot solution to remove any insoluble impurities.

  • If using a mixed solvent system, add the anti-solvent (e.g., hexane or water) to the hot filtrate until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of the cold solvent mixture and dry them under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow Start 4-Chloro-5-fluoroaniline Step1 Dissolution in conc. H₂SO₄ Start->Step1 Step2 Cooling to -20°C to -15°C Step1->Step2 Step3 Dropwise addition of fuming HNO₃ Step2->Step3 Step4 Reaction Stirring Step3->Step4 Step5 Quenching in Ice-Water Step4->Step5 Step6 Solvent Extraction Step5->Step6 Step7 Washing and Drying Step6->Step7 Step8 Concentration Step7->Step8 Crude Crude this compound Step8->Crude Crude_p Crude Product PStep1 Dissolution in hot solvent (e.g., Toluene/Hexane) Crude_p->PStep1 PStep2 Hot Filtration (optional) PStep1->PStep2 PStep3 Slow Cooling and Crystallization PStep2->PStep3 PStep4 Filtration and Washing PStep3->PStep4 Pure Pure this compound PStep4->Pure

A representative workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical building block in the synthesis of more complex molecules. Its utility stems from the reactivity of its functional groups, which can be selectively modified to build diverse molecular architectures.

  • Pharmaceutical Intermediates: Halogenated and nitrated anilines are crucial intermediates in the pharmaceutical industry.[9][10] For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a potent inhibitor of the BRAFV600E kinase, which is implicated in various cancers.[9] The presence of both a chloro and a fluoro group in this compound offers medicinal chemists multiple points for modification, potentially influencing the metabolic stability, lipophilicity, and binding interactions of the final drug candidates.

  • Agrochemicals and Dyes: Structurally similar compounds are used in the development of new herbicides and pesticides.[7] They also serve as precursors for certain classes of dyes, where the specific substitution pattern on the aromatic ring influences the color and fastness properties of the final product.

G Start This compound App1 Pharmaceuticals Start->App1 as an intermediate in App2 Agrochemicals Start->App2 as a precursor for App3 Dyes & Pigments Start->App3 as a building block for Sub1 Active Pharmaceutical Ingredients (APIs) App1->Sub1 Sub2 Herbicides & Pesticides App2->Sub2 Sub3 Specialty Dyes App3->Sub3 Example1 Kinase Inhibitors Sub1->Example1

The role of this compound as a versatile chemical intermediate.

Biological Activity and Signaling Pathways

There is currently a lack of specific studies detailing the biological activity or the modulation of signaling pathways by this compound itself. However, the biological activities of other substituted nitroanilines can offer valuable insights into its potential effects.

  • Potential for Mutagenicity: Some nitroaromatic compounds are known to be mutagenic. For example, 4-chloro-2-nitroaniline has been evaluated in genetic toxicology studies, such as the Ames test.[11] The metabolic reduction of the nitro group can lead to reactive intermediates that may interact with DNA.

  • Enzyme Inhibition: Derivatives of chloro-nitroanilines have been investigated as inhibitors of various enzymes. For instance, compounds derived from 5-chloro-2-nitroaniline have been explored as inhibitors of HIV-1 replication and for targeting oncogenic microRNAs in cancer research.[10]

  • Metabolism: The metabolism of chloro-nitroanilines has been studied in microorganisms. For example, the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. involves a monooxygenase that removes the nitro group, followed by the action of an aniline dioxygenase.[12] Understanding such metabolic pathways is crucial for assessing the environmental fate and potential toxicological profile of these compounds.

Given its role as a synthetic intermediate, the primary health and safety considerations relate to its handling in a laboratory or industrial setting.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. Based on safety data for the compound and its isomers, the following hazard and precautionary statements are relevant:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Signal Word: Warning.

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals, agrochemicals, and dyes. While its direct biological activity is not yet well-characterized, its structural similarity to other biologically active nitroanilines suggests that its derivatives could be of interest in drug discovery. The representative synthetic and purification protocols provided in this guide offer a practical starting point for researchers working with this compound. As with all chemical reagents, proper safety precautions are essential during its handling and use. Further research into the biological effects and potential applications of this compound and its derivatives is warranted.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-Chloro-5-fluoro-2-nitroaniline, a valuable research chemical and potential intermediate in the development of pharmaceuticals and other advanced materials. Due to the limited availability of a direct, published synthesis route, this document outlines a rational multi-step approach based on established organic chemistry principles and analogous transformations. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a five-step sequence, commencing with the preparation of a key intermediate, 4-chloro-5-fluoroaniline. This is followed by the protection of the highly activating amino group, subsequent regioselective nitration, and final deprotection to yield the target molecule.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 4-Chloro-5-fluoro-1-nitrobenzene cluster_1 Step 2: Reduction cluster_2 Step 3: Protection (Acetylation) cluster_3 Step 4: Nitration cluster_4 Step 5: Deprotection (Hydrolysis) 1_chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene 4_chloro_5_fluoro_nitrobenzene 4-Chloro-5-fluoro-1-nitrobenzene 1_chloro_2_fluorobenzene->4_chloro_5_fluoro_nitrobenzene HNO₃, H₂SO₄ 4_chloro_5_fluoro_aniline 4-Chloro-5-fluoroaniline 4_chloro_5_fluoro_nitrobenzene->4_chloro_5_fluoro_aniline Fe, HCl or H₂, Pd/C protected_aniline N-(4-chloro-5-fluorophenyl)acetamide 4_chloro_5_fluoro_aniline->protected_aniline Acetic Anhydride nitrated_product N-(4-chloro-5-fluoro-2-nitrophenyl)acetamide protected_aniline->nitrated_product HNO₃, H₂SO₄ final_product This compound nitrated_product->final_product H⁺, H₂O or OH⁻, H₂O Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start: 1-Chloro-2-fluorobenzene Nitration1 Nitration (HNO₃, H₂SO₄) Start->Nitration1 Purification1 Purification 1 (Chromatography/Distillation) Nitration1->Purification1 Reduction Reduction (H₂, Pd/C) Protection Protection (Ac₂O) Reduction->Protection Nitration2 Nitration (HNO₃, H₂SO₄) Protection->Nitration2 Deprotection Deprotection (HCl) Nitration2->Deprotection Purification2 Purification 2 (Recrystallization) Deprotection->Purification2 End End Product: This compound Analysis Analysis (NMR, MS, HPLC) End->Analysis Purification1->Reduction Purification2->End

Technical Guide: Spectroscopic Analysis of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral characterization of 4-Chloro-5-fluoro-2-nitroaniline. Due to the limited availability of public experimental data, this guide presents predicted spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring these spectra are also provided to guide researchers in their own characterization efforts.

Introduction

This compound is a halogenated nitroaromatic compound. Its structure, featuring an aniline backbone with chloro, fluoro, and nitro substituents, makes it a potentially valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research and development setting. This guide outlines the expected spectral data and the methodologies for their acquisition.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on the analysis of substituent effects and typical spectral values for similar chemical structures.

Predicted ¹H NMR Data
  • Solvent: CDCl₃

  • Frequency: 400 MHz

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~ 8.1 - 8.3d~ 9.01HH-3
~ 7.0 - 7.2d~ 7.01HH-6
~ 5.0 - 6.0br s-2H-NH₂

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the halogens. The broad singlet for the amine protons is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Data
  • Solvent: CDCl₃

  • Frequency: 100 MHz

Predicted Chemical Shift (δ, ppm)Assignment
~ 155 - 160 (d, ¹JCF ≈ 250 Hz)C-5
~ 145 - 150C-2
~ 135 - 140C-4
~ 125 - 130 (d, ²JCF ≈ 20 Hz)C-6
~ 120 - 125C-1
~ 115 - 120 (d, ²JCF ≈ 25 Hz)C-3

Note: The carbon attached to fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons two bonds away from the fluorine will also show smaller doublet couplings (²JCF).

Predicted ¹⁹F NMR Data
  • Solvent: CDCl₃

  • Reference: CFCl₃ at 0 ppm

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~ -110 to -130m-C-F

Note: The chemical shift of fluorine is sensitive to the electronic environment. The multiplicity will be complex due to coupling with neighboring aromatic protons.

Predicted IR Spectral Data
  • Sample Preparation: KBr Pellet or Thin Solid Film

Predicted Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H asymmetric stretching
3300 - 3400MediumN-H symmetric stretching
~ 1620StrongN-H bending
1520 - 1560StrongAsymmetric NO₂ stretching
1330 - 1370StrongSymmetric NO₂ stretching
~ 1250StrongC-F stretching
1000 - 1100MediumC-Cl stretching
800 - 900StrongC-H out-of-plane bending

Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding in the solid state.

Predicted Mass Spectrometry Data
  • Ionization Method: Electron Ionization (EI) at 70 eV

m/z RatioPredicted Relative IntensityAssignment
190/192High[M]⁺˙ (Molecular ion with ³⁵Cl/³⁷Cl isotope pattern)
160/162Medium[M - NO]⁺
144/146Medium[M - NO₂]⁺
109High[M - NO₂ - Cl]⁺

Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: For a standard ¹H NMR spectrum, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[1][2][3] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[1][2] Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.[1] If solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[3]

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a proton-decoupled pulse sequence.

    • For ¹⁹F NMR, use a fluorine-observe channel.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[4]

  • Film Deposition: Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[4] Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[4]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol (Electron Ionization - Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[5]

  • Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.[5]

  • Data Acquisition:

    • Inject a small volume of the sample solution into the GC inlet. The sample will be vaporized and separated on the GC column.

    • As the compound elutes from the GC column, it enters the MS ion source.

    • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

    • The resulting ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.[5]

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight. Look for the characteristic isotopic pattern of chlorine.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of nitroaromatic compounds often involves the loss of NO, NO₂, and other small neutral molecules.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

G Figure 1. Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Sample Submission ir IR Spectroscopy purification->ir Sample Submission ms Mass Spectrometry purification->ms Sample Submission structure_elucidation Structure Elucidation nmr->structure_elucidation Structural Framework purity_assessment Purity Assessment nmr->purity_assessment Impurity Detection ir->structure_elucidation Functional Groups ir->purity_assessment Impurity Detection ms->structure_elucidation Molecular Weight & Fragmentation ms->purity_assessment Impurity Detection final_report Final Characterization Report structure_elucidation->final_report Confirmation purity_assessment->final_report Confirmation

Caption: Figure 1. Analytical Workflow for Compound Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound and the standard protocols for their determination. While experimental data for this specific compound is not widely published, the predicted data and detailed methodologies presented here offer a valuable resource for researchers working with this and related compounds. The application of these spectroscopic techniques in a systematic workflow is essential for the unambiguous structural confirmation and purity assessment required in chemical synthesis and drug development.

References

4-Chloro-5-fluoro-2-nitroaniline safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety of 4-Chloro-5-fluoro-2-nitroaniline

Chemical Identification

This section provides the basic identifiers for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 4-chloro-5-fluoro-2-nitrobenzenamine[1]
CAS Number 428871-64-1[1][2]
Molecular Formula C₆H₄ClFN₂O₂[1]
Molecular Weight 190.56 g/mol [1]
Chemical Structure (Depiction of the chemical structure)

Hazard Identification and Classification

Warning: This chemical is expected to be hazardous. The following classification is based on data from the target compound and closely related analogues.

GHS Hazard Classification Summary

The Globally Harmonized System (GHS) classification indicates significant potential health risks.

Hazard ClassCategoryGHS StatementSource Analogue (if applicable)
Acute Toxicity, OralCategory 2 / 3H301: Toxic if swallowed5-Chloro-4-fluoro-2-nitroaniline[3]
Acute Toxicity, DermalCategory 1 / 3H311: Toxic in contact with skin5-Chloro-4-fluoro-2-nitroaniline[3]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled5-Chloro-4-fluoro-2-nitroaniline[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]This compound[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1]This compound[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]This compound[1]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure5-Chloro-2-nitroaniline[4]
Hazardous to the Aquatic EnvironmentAcute & ChronicH411: Toxic to aquatic life with long lasting effects[4][5]Multiple analogues
GHS Label Elements
  • Signal Word: Danger[1][4]

  • Pictograms:

    • GHS06: Skull and Crossbones

    • GHS08: Health Hazard

    • GHS07: Exclamation Mark

    • GHS09: Environment

  • Hazard Statements: H301, H311, H330, H315, H319, H335, H373, H411[1][3]

  • Precautionary Statements: P260, P262, P273, P280, P301+P310, P302+P352, P304+P340, P310[1][4]

cluster_0 Hazard Assessment Workflow ID Chemical Identification (this compound) GHS GHS Hazard Classification - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - STOT - Aquatic Toxicity ID->GHS leads to PPE Required Personal Protective Equipment (PPE) - Respirator - Chemical Resistant Gloves - Safety Goggles / Face Shield - Protective Clothing GHS->PPE dictates Handling Safe Handling Protocols - Use in fume hood - Avoid dust generation - No eating/drinking - Ground equipment PPE->Handling enables Emergency Emergency Procedures (Spill, Fire, Exposure) Handling->Emergency informs

Caption: Logical workflow from chemical identification to emergency procedures.

Physical and Chemical Properties

Quantitative data for the target compound is limited. Properties from closely related isomers are included for reference and are marked with an asterisk (*).

PropertyValue
Physical State Solid, Powder[1][5]
Color Yellow[5]
Odor No information available
Melting Point 107 - 110 °C / 224.6 - 230 °F* (for 2-Chloro-4-nitroaniline)[5]
Boiling Point No information available
Flash Point 205 °C / 401 °F* (for 2-Chloro-4-nitroaniline)[5]
Solubility Insoluble in water* (for 4-Chloro-2-nitroaniline)[6]. Soluble in water* (for 5-Chloro-2-nitroaniline)[7]. Solubility should be determined experimentally.
Vapor Density Not applicable
Purity 97%[1]

Toxicological Information

No specific toxicological studies for this compound were found. The information below is based on data from hazardous analogues and represents potential risks.

Acute Toxicity
  • Oral: Toxic if swallowed.[3]

  • Dermal: Toxic to fatal in contact with skin.[3] The material can be absorbed through the skin.[6]

  • Inhalation: Fatal if inhaled.[3] Dust may cause respiratory irritation.[1]

Chronic Toxicity & Systemic Effects
  • Systemic Effects: Absorption into the body may lead to the formation of methemoglobin, which causes cyanosis (a bluish discoloration of the skin).[6][8] Onset of symptoms may be delayed.[8] Other reported symptoms for analogues include headache, weakness, irritability, and potential damage to the liver and kidneys.[6][8]

  • Carcinogenicity: A related compound, 4-chloroaniline, is classified by IARC as Group 2B: Possibly carcinogenic to humans.[8]

  • Mutagenicity: For the analogue 4-chloroaniline, mutagenicity results are mixed. It tested positive in an in vitro Mouse Lymphoma Assay but negative in an Ames test and an in vitro chromosome aberration test.[8]

Experimental Protocols

Detailed experimental protocols for the target compound are not available. This section describes the general methodology for standard toxicological assays mentioned in the safety assessment of analogue compounds.

OECD 471: Bacterial Reverse Mutation Test (Ames Test)

This protocol is referenced for the analogue 4-chloroaniline.[8]

  • Purpose: To assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Several strains of bacteria with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are selected.

    • The bacteria are exposed to the test chemical at various concentrations, both with and without an external metabolic activation system (e.g., a rat liver S9 fraction) to simulate mammalian metabolism.

    • The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a positive result for mutagenicity.

OECD 473: In Vitro Mammalian Chromosomal Aberration Test

This protocol is referenced for the analogue 4-chloroaniline.[8]

  • Purpose: To identify agents that cause structural damage to chromosomes in cultured mammalian cells.

  • Methodology:

    • Cultures of mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells) are exposed to the test substance at multiple concentrations, with and without metabolic activation.

    • After a predetermined exposure period, the cells are treated with a metaphase-arresting substance (e.g., colchicine).

    • Cells are harvested, fixed, and stained.

    • Metaphase cells are examined under a microscope for chromosomal abnormalities, such as breaks, gaps, and rearrangements.

    • A statistically significant increase in the percentage of cells with chromosomal aberrations compared to controls indicates a clastogenic effect.

cluster_1 General Toxicological Testing Workflow InVitro In Vitro / Genotoxicity Assays (e.g., Ames Test, Chromosome Aberration) Acute Acute Toxicity Studies (Oral, Dermal, Inhalation LD50/LC50) InVitro->Acute informs Risk Human Health Risk Assessment InVitro->Risk Repeated Repeated Dose Toxicity (28-day or 90-day studies) Acute->Repeated informs Acute->Risk Carcinogenicity Long-Term Carcinogenicity / Chronic Studies Repeated->Carcinogenicity informs Repeated->Risk Carcinogenicity->Risk

Caption: A typical workflow for assessing the toxicity of a chemical compound.

Handling, Storage, and Emergency Procedures

The following procedures are critical for the safe management of this compound.

Exposure Controls and Personal Protection
Control ParameterRecommendation
Engineering Controls Use only in a chemical fume hood or with appropriate exhaust ventilation.[9][10] Ensure adequate ventilation, especially in confined areas.[7]
Eye/Face Protection Wear chemical safety goggles and a face shield.[9] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[5]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[5][9]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or irritation is experienced.[5][7]
Hygiene Measures Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.[7] Contaminated clothing should be removed and washed before reuse.[7]
Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[5][9]

  • Store in the dark under an inert atmosphere, preferably at 2-8°C.[1]

  • Store locked up.[7]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[5][7]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Remove victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[5][7]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5][7]
Ingestion Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[5][7]
Spill and Fire Procedures
  • Spills: Evacuate personnel. Wear full protective equipment. Avoid dust formation.[9] Moisten the solid material with a suitable solvent (e.g., alcohol) before sweeping up to prevent dust.[6] Collect in a suitable, closed container for disposal.[9]

  • Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] Wear a self-contained breathing apparatus (SCBA).[9] During a fire, irritating and highly toxic gases (carbon oxides, nitrogen oxides, hydrogen chloride) may be generated.[9]

References

A Technical Guide to Commercial Sourcing of 4-Chloro-5-fluoro-2-nitroaniline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 4-Chloro-5-fluoro-2-nitroaniline, a key building block in medicinal chemistry and materials science. This document offers a comparative summary of commercial suppliers, guidance on supplier selection, and illustrative experimental protocols relevant to the application of this compound in research and development.

Introduction

This compound is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of more complex molecules. Its chemical structure, featuring chloro, fluoro, and nitro functionalities, offers multiple reaction sites for chemical modification. This makes it a valuable starting material in the development of pharmaceuticals and other specialty chemicals. The strategic placement of the halogen atoms and the nitro group can influence the reactivity and physicochemical properties of downstream compounds.

Commercial Supplier Overview

The selection of a reliable commercial supplier is a critical step in the research and development workflow, ensuring the quality, consistency, and timely availability of starting materials. The following table summarizes key information for several commercial suppliers of this compound.

SupplierCAS NumberPurityAvailable Quantities
Sigma-Aldrich428871-64-1≥97%250 mg, 1 g, 5 g, 25 g
ACUBIOCHEM428871-64-195%5 g, 25 g
BLD Pharm428871-64-1N/AN/A
Carl ROTH86988-02-5≥95%5 g
Advanced ChemBlocks86988-02-595.00%N/A

Supplier Selection Workflow

The process of selecting a chemical supplier involves several key stages to ensure the procurement of high-quality materials that meet research and regulatory requirements. The following diagram illustrates a typical workflow for supplier qualification and selection.

SupplierSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Commercial Assessment cluster_3 Phase 4: Final Selection Identify Potential Suppliers Identify Potential Suppliers Request Information Request Information Identify Potential Suppliers->Request Information Product Catalogs, Databases Initial Vetting Initial Vetting Request Information->Initial Vetting CoA, SDS, Purity Request Samples Request Samples Initial Vetting->Request Samples Shortlist Analytical Testing Analytical Testing Request Samples->Analytical Testing In-house QC Compare Specifications Compare Specifications Analytical Testing->Compare Specifications Purity, Impurities Request Quotations Request Quotations Compare Specifications->Request Quotations Technical Approval Evaluate Lead Times & Availability Evaluate Lead Times & Availability Request Quotations->Evaluate Lead Times & Availability Price, Volume Assess Customer Support Assess Customer Support Evaluate Lead Times & Availability->Assess Customer Support Communication Select Primary Supplier Select Primary Supplier Assess Customer Support->Select Primary Supplier Overall Score Establish Supply Agreement Establish Supply Agreement Select Primary Supplier->Establish Supply Agreement

A generalized workflow for the selection of a chemical supplier.

Illustrative Experimental Protocols

While specific experimental procedures for this compound are not widely published, its structure lends itself to common organic transformations. The following are generalized, illustrative protocols for reactions where this compound could serve as a key starting material. Note: These are not from peer-reviewed publications for this specific molecule and should be adapted and optimized by the researcher.

General Protocol 1: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical intermediates.

Reaction:

This compound → 4-Chloro-5-fluoro-1,2-diaminobenzene

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • If using SnCl₂, the reaction is typically stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • For catalytic hydrogenation, the reaction mixture is stirred under a positive pressure of hydrogen gas.

  • Upon completion, the reaction mixture is worked up. For the SnCl₂ method, this often involves basification with a solution like sodium hydroxide to precipitate tin salts, followed by extraction of the product into an organic solvent. For hydrogenation, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product can then be purified by a suitable method, such as recrystallization or column chromatography.

General Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, potentially allowing for the displacement of one of the halogen atoms.

Reaction (Illustrative):

This compound + Nucleophile → Substituted Product

Procedure:

  • Dissolve this compound in an appropriate polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a suitable nucleophile (e.g., an alcohol, amine, or thiol) and a base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

  • The reaction is typically heated to facilitate the substitution. The reaction progress should be monitored by TLC or LC-MS.

  • After the reaction is complete, the mixture is cooled to room temperature and quenched, often by the addition of water.

  • The product is then extracted into an organic solvent.

  • The combined organic layers are washed, dried, and the solvent is evaporated.

  • The resulting crude product is purified using techniques like column chromatography or recrystallization.

Conclusion

This compound is a readily available chemical intermediate from a number of commercial suppliers. Researchers and drug development professionals should carefully evaluate suppliers based on a combination of technical specifications, commercial terms, and service quality to ensure a reliable supply chain for their critical research. The versatile reactivity of this compound makes it a valuable tool for the synthesis of novel molecules with potential applications in various fields of chemical and pharmaceutical research.

Purity Analysis of 4-Chloro-5-fluoro-2-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the purity of 4-Chloro-5-fluoro-2-nitroaniline, a key intermediate in pharmaceutical synthesis. The document outlines detailed experimental protocols, presents data in a structured format, and includes visualizations of the analytical workflows and potential impurity relationships.

Introduction

This compound is a substituted aniline derivative used in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. This guide details common analytical techniques for robust quality control and purity assessment.

Analytical Methodologies

A multi-faceted approach employing various analytical techniques is recommended for a thorough purity analysis of this compound. The primary methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Gas Chromatography (GC) for volatile impurities and residual solvents, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for quantifying the purity of this compound and detecting non-volatile organic impurities. A reversed-phase method is typically employed.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of Acetonitrile.

Data Presentation:

ParameterResult
Retention Time15.2 min
Purity (by area %)99.5%
Total Impurities0.5%
Gas Chromatography (GC)

GC is employed to analyze for volatile organic impurities and residual solvents that may be present from the manufacturing process.

Experimental Protocol:

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Detector Temperature: 300 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve 50 mg of this compound in 1 mL of Dichloromethane.

Data Presentation:

ParameterResult
Residual Solvents< 0.1%
Volatile Impurities< 0.05%
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural confirmation of this compound and for the identification and quantification of structurally related impurities.

Experimental Protocol:

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Parameters:

    • Pulse Sequence: zg30

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • ¹⁹F NMR Parameters:

    • Pulse Sequence: zgpg30

    • Number of Scans: 64

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve 20 mg of the sample in 0.7 mL of DMSO-d₆.

Data Presentation:

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H7.85d1HAr-H
¹H7.30d1HAr-H
¹H6.50s (br)2H-NH₂
¹⁹F-125.4s1FAr-F

Note: Chemical shifts are illustrative and may vary slightly based on experimental conditions.

Mass Spectrometry (MS)

MS is used for the confirmation of the molecular weight of this compound and for the identification of unknown impurities.

Experimental Protocol:

  • Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with Electrospray Ionization (ESI).

  • Ionization Mode: Positive and Negative.

  • Mass Range: 50 - 500 m/z.

  • LC Conditions: As described in the HPLC section.

Data Presentation:

Ionization ModeObserved m/zCalculated m/zAssignment
ESI+191.01191.01[M+H]⁺
ESI-188.99189.00[M-H]⁻

Visualizations

The following diagrams illustrate the analytical workflow and potential impurity relationships.

analytical_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Evaluation sample This compound Sample prep Sample Preparation (Dissolution) sample->prep hplc HPLC Analysis prep->hplc Non-volatile analysis gc GC Analysis prep->gc Volatile analysis nmr NMR Spectroscopy prep->nmr Structural analysis ms Mass Spectrometry prep->ms Molecular Weight Confirmation purity Purity Assessment (Quantitative) hplc->purity gc->purity impurities Impurity Identification (Qualitative) nmr->impurities structure Structural Confirmation nmr->structure ms->impurities

Caption: Workflow for the Purity Analysis of this compound.

impurity_relationship cluster_impurities Potential Impurities main This compound starting_material Unreacted Starting Materials (e.g., Dichlorofluoronitrobenzene) starting_material->main Incomplete Reaction isomer Positional Isomers (e.g., 5-Chloro-4-fluoro-2-nitroaniline) isomer->main Non-regioselective Synthesis side_product Side-Reaction Products side_product->main Concurrent Reactions degradation Degradation Products degradation->main Instability

Methodological & Application

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing 4-Chloro-5-fluoro-2-nitroaniline as a key starting material. The methodologies described herein are based on established synthetic strategies for analogous compounds and are adapted for this specific fluorinated and chlorinated precursor. The resulting heterocyclic scaffolds, particularly benzimidazoles, quinoxalines, and benzotriazoles, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.

Synthesis of 6-Chloro-5-fluoro-2-substituted-1H-benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2] The following protocol outlines a one-pot reductive cyclization of this compound with various aldehydes to yield 6-chloro-5-fluoro-2-substituted-1H-benzimidazoles. This method involves the in-situ reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent cyclization.[3]

Experimental Protocol: One-Pot Reductive Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Aldehyde: To the suspension, add the desired aromatic or aliphatic aldehyde (1.1 eq.).

  • Reduction and Cyclization: Heat the mixture to reflux (approximately 80-90 °C). Once refluxing, add a reducing agent, such as sodium dithionite (Na₂S₂O₄) (3.0-4.0 eq.) portion-wise over 15-20 minutes. Alternatively, other reducing systems like iron powder in acetic acid or catalytic hydrogenation (e.g., H₂/Pd-C) can be employed.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash it with cold water and a small amount of cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and partition the residue between ethyl acetate and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation:
EntryAldehyde (R-CHO)ProductExpected Yield (%)
1Benzaldehyde6-Chloro-5-fluoro-2-phenyl-1H-benzimidazole85-95
24-Methoxybenzaldehyde6-Chloro-5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole80-90
34-Chlorobenzaldehyde6-Chloro-2-(4-chlorophenyl)-5-fluoro-1H-benzimidazole82-92
4Cyclohexanecarboxaldehyde2-Cyclohexyl-6-chloro-5-fluoro-1H-benzimidazole75-85

Experimental Workflow Diagram:

start Start: 4-Chloro-5-fluoro- 2-nitroaniline & Aldehyde reagents Add Solvent (e.g., Ethanol/Water) & Reducing Agent (e.g., Na2S2O4) start->reagents reflux Heat to Reflux (80-90 °C, 2-6 h) reagents->reflux tlc Monitor by TLC reflux->tlc workup Work-up: Cool, Filter/Extract tlc->workup Reaction Complete purification Purification: Recrystallization or Chromatography workup->purification product Product: 6-Chloro-5-fluoro- 2-substituted-1H-benzimidazole purification->product

Caption: Workflow for the synthesis of 6-Chloro-5-fluoro-2-substituted-1H-benzimidazoles.

Synthesis of 7-Chloro-6-fluoro-2,3-disubstituted-quinoxalines

Quinoxaline derivatives are known to possess a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5] The standard synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6] The following protocol first describes the reduction of this compound to the corresponding diamine, which is then reacted with a 1,2-dicarbonyl compound.

Experimental Protocol: Two-Step Synthesis of Quinoxalines

Step 1: Reduction to 4-Chloro-5-fluoro-1,2-phenylenediamine

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like ethanol or methanol in a round-bottom flask.

  • Reduction: Add a reducing agent such as stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.) or use catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel).

  • Reaction Conditions: If using SnCl₂·2H₂O, heat the mixture to reflux for 1-3 hours. For catalytic hydrogenation, conduct the reaction under a hydrogen atmosphere at room temperature or slightly elevated temperature and pressure.

  • Work-up: After completion (monitored by TLC), neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate it to obtain the crude 4-Chloro-5-fluoro-1,2-phenylenediamine, which can often be used in the next step without further purification.

Step 2: Condensation to form Quinoxalines

  • Reaction Setup: Dissolve the crude 4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq.) in a solvent such as ethanol or acetic acid.

  • Addition of Dicarbonyl: Add the 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 1-4 hours. The reaction is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid).

  • Work-up and Purification: Cool the reaction mixture. The product may precipitate out and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Data Presentation:
Entry1,2-Dicarbonyl CompoundProductExpected Yield (%)
1Benzil7-Chloro-6-fluoro-2,3-diphenylquinoxaline90-98
22,3-Butanedione7-Chloro-6-fluoro-2,3-dimethylquinoxaline85-95
3Glyoxal (40% in water)7-Chloro-6-fluoroquinoxaline80-90

Experimental Workflow Diagram:

cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation start_reduction Start: 4-Chloro-5-fluoro- 2-nitroaniline reagents_reduction Add Solvent & Reducing Agent (e.g., SnCl2.2H2O) start_reduction->reagents_reduction reflux_reduction Heat to Reflux (1-3 h) reagents_reduction->reflux_reduction workup_reduction Work-up: Neutralize, Extract reflux_reduction->workup_reduction product_reduction Intermediate: 4-Chloro-5-fluoro- 1,2-phenylenediamine workup_reduction->product_reduction start_condensation Start: Diamine Intermediate product_reduction->start_condensation reagents_condensation Add Solvent & 1,2-Dicarbonyl Compound start_condensation->reagents_condensation reflux_condensation Stir/Reflux (1-4 h) reagents_condensation->reflux_condensation workup_condensation Work-up: Cool, Filter/Extract reflux_condensation->workup_condensation purification_condensation Purification workup_condensation->purification_condensation product_condensation Product: 7-Chloro-6-fluoro- 2,3-disubstituted-quinoxaline purification_condensation->product_condensation

Caption: Two-step workflow for the synthesis of 7-Chloro-6-fluoro-2,3-disubstituted-quinoxalines.

Synthesis of 6-Chloro-5-fluoro-1H-benzotriazole

Benzotriazoles are utilized in various fields, including as corrosion inhibitors and as precursors for biologically active compounds.[7] The synthesis involves the diazotization of an o-phenylenediamine.[8][9] This protocol begins with the reduction of this compound to the corresponding diamine, followed by diazotization and intramolecular cyclization.

Experimental Protocol: Two-Step Synthesis of Benzotriazole

Step 1: Reduction to 4-Chloro-5-fluoro-1,2-phenylenediamine

Follow the same procedure as described in Step 1 for the synthesis of quinoxalines.

Step 2: Diazotization and Cyclization

  • Reaction Setup: Dissolve the crude 4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq.) in a mixture of glacial acetic acid and water. Cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq.) in water, maintaining the temperature below 10 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

Data Presentation:
ProductExpected Yield (%)
6-Chloro-5-fluoro-1H-benzotriazole75-85

Experimental Workflow Diagram:

cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization & Cyclization start_reduction Start: 4-Chloro-5-fluoro- 2-nitroaniline reagents_reduction Add Solvent & Reducing Agent start_reduction->reagents_reduction reflux_reduction Reaction reagents_reduction->reflux_reduction workup_reduction Work-up reflux_reduction->workup_reduction product_reduction Intermediate: 4-Chloro-5-fluoro- 1,2-phenylenediamine workup_reduction->product_reduction start_diazotization Start: Diamine Intermediate product_reduction->start_diazotization reagents_diazotization Dissolve in Acetic Acid/Water Cool to 0-5 °C start_diazotization->reagents_diazotization addition_diazotization Add aq. NaNO2 reagents_diazotization->addition_diazotization stirring_diazotization Stir at Room Temp (1-2 h) addition_diazotization->stirring_diazotization workup_diazotization Work-up: Filter, Wash, Dry stirring_diazotization->workup_diazotization product_diazotization Product: 6-Chloro-5-fluoro- 1H-benzotriazole workup_diazotization->product_diazotization

Caption: Two-step workflow for the synthesis of 6-Chloro-5-fluoro-1H-benzotriazole.

Potential Applications and Signaling Pathways

While the specific biological activities of the heterocyclic compounds derived from this compound may not be extensively documented, the core structures are associated with significant therapeutic potential.

  • Benzimidazoles: Many substituted benzimidazoles exhibit anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, topoisomerase, and various kinases. Fluoro-substituted benzimidazoles, in particular, have been investigated as potent antimicrobial and antihypertensive agents.[10][11]

  • Quinoxalines: Quinoxaline derivatives have shown promise as anticancer agents, with some acting as inhibitors of protein kinases, topoisomerases, and hypoxia-inducible factors.[12][13][14] The presence of halogen substituents can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Benzotriazoles: Halogenated benzotriazole derivatives have been explored for their antiviral and antimicrobial activities.[15]

Further research is required to elucidate the specific biological targets and signaling pathways affected by the novel chloro-fluoro-substituted heterocycles synthesized from this compound. High-throughput screening and detailed mechanistic studies will be crucial in identifying their therapeutic potential.

References

The Strategic Utility of 4-Chloro-5-fluoro-2-nitroaniline in Medicinal Chemistry: A Versatile Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, 4-Chloro-5-fluoro-2-nitroaniline has emerged as a valuable and versatile scaffold, offering a unique combination of reactive sites and electronic properties that medicinal chemists can exploit to create sophisticated and potent drug candidates. This aniline derivative serves as a crucial starting material in the synthesis of a range of biologically active molecules, from anti-fibrotic agents to kinase inhibitors for cancer therapy and receptor antagonists for neurological disorders.

The strategic placement of the chloro, fluoro, and nitro groups on the aniline ring provides a platform for diverse chemical modifications. The nitro group can be readily reduced to an amine, which can then participate in a variety of coupling reactions to build complex molecular architectures. The chloro and fluoro substituents, on the other hand, can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as handles for further functionalization. This multi-faceted reactivity makes this compound a powerful tool in the medicinal chemist's arsenal.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of medicinally relevant compounds, supported by quantitative data and visual diagrams to guide researchers in their drug discovery endeavors.

Application in the Synthesis of Anti-Fibrotic Agents

Recent advancements in the treatment of fibrotic diseases have highlighted the potential of novel small molecules to modulate key signaling pathways. This compound has been utilized as a key starting material in the synthesis of compounds designed to treat fibrosis.

Quantitative Data:
Compound IDTargetAssayEC50 (nM)[1]
Example Compound 1S1PR2Calcium Flux Assay100
Example Compound 2S1PR2Calcium Flux Assay150
Experimental Protocol: Synthesis of a Key Intermediate for Anti-Fibrotic Compounds[1]

This protocol outlines the initial step in the synthesis of a novel anti-fibrotic agent, where this compound is reacted to form a key intermediate.

Materials:

  • This compound

  • Dry Tetrahydrofuran (THF)

  • 2 N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Water

Procedure:

  • Prepare a solution of this compound (5 g, 26 mmol) in dry THF (25 mL).

  • In a separate reaction vessel, cool the reaction mixture to 0°C.

  • Add the solution of this compound dropwise to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, heat the reaction mixture to 70°C and stir for 2 hours.

  • Cool the mixture and partition it between water and ethyl acetate.

  • Vigorously stir the mixture at 0°C while adjusting the pH to 4 by adding 2 N HCl.

  • Separate the organic and aqueous layers. The organic layer containing the desired intermediate can then be carried forward to the next synthetic step.

start Start: This compound in dry THF step1 Add dropwise to reaction mixture at 0°C start->step1 step2 Heat to 70°C for 2 hours step1->step2 step3 Partition between water and ethyl acetate step2->step3 step4 Adjust pH to 4 with 2N HCl at 0°C step3->step4 end_node End: Isolate organic layer containing intermediate step4->end_node start This compound reaction Nucleophilic Aromatic Substitution start->reaction reactant Amine Reactant (e.g., 4-(dimethylamino)piperidine) reactant->reaction intermediate Dimer Intermediate (e.g., MS: 369 [M+H]+) reaction->intermediate reduction Reduction of Nitro Group intermediate->reduction final_product Final FGFR Inhibitor reduction->final_product subst This compound Nucleophilic Aromatic Substitution with an Amine reduc Intermediate Reduction of Nitro Group subst:f1->reduc:f0 cycl Diamine Intermediate Cyclization to form Benzimidazole reduc:f1->cycl:f0 final Final Benzimidazole Derivative (ORL1 Antagonist) cycl:f1->final

References

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-5-fluoro-2-nitroaniline is a valuable trifunctional chemical intermediate frequently utilized in the synthesis of complex heterocyclic compounds for medicinal chemistry and drug development. Its structure features three key positions susceptible to modification: a nitro group that can be reduced, and two halogen atoms (chloro and fluoro) that can be displaced via nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the nitro group activates the aromatic ring, facilitating the displacement of the halogen atoms. Typically, the chlorine atom at the C4 position is more readily displaced than the fluorine atom at C5, offering a degree of regioselectivity. These reactions are fundamental in creating a diverse range of molecular scaffolds for screening and development in various therapeutic areas, including oncology and inflammatory diseases.

Reaction Overview and Selectivity

The reaction of this compound with nucleophiles primarily proceeds via nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group at the C2 position activates the C4 (para) and C6 (ortho) positions. Consequently, the chlorine atom at C4 is the most common site of substitution. A secondary substitution at the C5 position (displacing fluorine) can sometimes occur under more forcing conditions or with specific nucleophiles, but substitution at C4 is generally favored.

This selective reactivity allows for the synthesis of 5-fluoro-2-nitroaniline derivatives, which are important precursors for various bioactive molecules. For instance, these intermediates are key in the synthesis of certain kinase inhibitors and other targeted therapeutics.

SNAr_Reaction sub This compound prod 4-Substituted-5-fluoro-2-nitroaniline sub->prod C4 Substitution nuc Nucleophile (R-NH2, R-OH, R-SH) nuc->prod base Base (e.g., K2CO3, DIPEA) base->sub Activates Nucleophile solvent Solvent (e.g., DMF, DMSO) solvent->sub

Caption: General scheme for the SNAr reaction at the C4 position.

Data Summary for Nucleophilic Substitution

The following table summarizes the reaction of this compound with various nucleophiles, highlighting the conditions and yields for the primary C4-substituted product.

NucleophileBase / ConditionsSolventProductYield (%)
4-(Trifluoromethyl)benzylamineK₂CO₃, 120 °C, 12 hDMFN⁴-(4-(Trifluoromethyl)benzyl)-5-fluoro-2-nitroaniline95%
MorpholineK₂CO₃, 100 °C, 4 hDMF4-(5-Fluoro-2-nitrophenyl)morpholine92%
3-AminopyridineDIPEA, 130 °C, 16 hNMPN-(5-Fluoro-2-nitrophenyl)pyridin-3-amine88%
PhenolK₂CO₃, 140 °C, 24 hDMSO5-Fluoro-4-phenoxy-2-nitroaniline75%
1-MethylpiperazineEt₃N, 80 °C, 6 hAcetonitrile1-(5-Fluoro-2-nitrophenyl)-4-methylpiperazine90%

Detailed Experimental Protocol

Reaction: Synthesis of N⁴-(4-(Trifluoromethyl)benzyl)-5-fluoro-2-nitroaniline.

Materials:

  • This compound (1.0 eq)

  • 4-(Trifluoromethyl)benzylamine (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material (approx. 5-10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add 4-(trifluoromethyl)benzylamine (1.1 eq) to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 120 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of DMF used.

  • Extract the aqueous layer three times with ethyl acetate (EtOAc).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product, N⁴-(4-(Trifluoromethyl)benzyl)-5-fluoro-2-nitroaniline.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification arrow arrow A 1. Combine Reactants (Substrate, K2CO3, DMF) B 2. Add Nucleophile (4-(CF3)benzylamine) A->B C 3. Heat & Stir (120°C, 12h) B->C D 4. Quench with Water C->D E 5. Extract with EtOAc D->E F 6. Wash with Brine E->F G 7. Dry (MgSO4) & Filter F->G H 8. Concentrate in Vacuo G->H I 9. Column Chromatography H->I J 10. Characterize Product I->J

Caption: Step-by-step workflow for synthesis and purification.

Applications in Drug Development

The products derived from the nucleophilic substitution of this compound are critical intermediates in the synthesis of targeted therapies. The subsequent reduction of the nitro group to an amine provides a handle for further functionalization, often leading to the formation of a core heterocyclic structure like benzimidazole.

Example Application: Synthesis of Kinase Inhibitors Many kinase inhibitors feature a benzimidazole core. The general synthetic route involves:

  • SNAr Reaction: Reaction of this compound with a desired amine to install a side chain.

  • Nitro Reduction: The nitro group of the product is reduced to an aniline, typically using reagents like iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation.

  • Cyclization: The resulting diamine is then cyclized with a carboxylic acid derivative (or equivalent) to form the benzimidazole ring system.

This versatile pathway allows for the introduction of diverse substituents at key positions of the final molecule, enabling the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.

Application Notes and Protocols for the Derivatization of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the chemical modification of 4-Chloro-5-fluoro-2-nitroaniline. This compound is a valuable starting material in medicinal chemistry and materials science due to its reactive sites that allow for diverse functionalization. The primary routes for derivatization include nucleophilic aromatic substitution (SNAr) at the chloro position, reduction of the nitro group to an amine which can then be further functionalized, and a subsequent cyclization to form benzimidazoles.

Key Reactive Sites and Derivatization Strategies

This compound possesses three main sites for chemical modification: the chloro group, the nitro group, and the amino group. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, primarily at the chlorine atom. The nitro group can be readily reduced to an amine, which, in conjunction with the existing amino group, provides a versatile 1,2-diamino motif for constructing heterocyclic systems like benzimidazoles.

I. Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Nucleophilic aromatic substitution is a key reaction for derivatizing this compound, where the chlorine atom is displaced by a nucleophile. The reaction is facilitated by the presence of the electron-withdrawing nitro group ortho and para to the leaving group.

General Protocol for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of this compound with an amine nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., N-ethylpiperazine, morpholine, or other primary/secondary amines), 2.5 equivalents

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of DMSO.

  • Add 2.5 mmol of the desired amine nucleophile to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum. If necessary, purify further by recrystallization or column chromatography.

Data Summary for Nucleophilic Aromatic Substitution
Starting MaterialNucleophileSolventConditionsProductYieldReference
5-Chloro-4-fluoro-2-nitrobenzenamineN-ethylpiperazineDMSOReflux, 2h5-(4-ethylpiperazin-1-yl)-4-fluoro-2-nitroaniline75%[1]
This compoundVarious AminesDMSO/DMFHeat4-(Amine)-5-fluoro-2-nitroaniline derivativesN/AGeneral

II. Reduction of the Nitro Group and Subsequent Derivatization

The reduction of the nitro group to an amine yields a diamino derivative, which is a versatile intermediate for further functionalization, such as acylation or sulfonylation.

Protocol for Nitro Group Reduction

Materials:

  • This compound derivative

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol

  • Water

  • Standard laboratory glassware

Procedure:

  • To a solution of the this compound derivative (1.0 mmol) in a mixture of ethanol and water, add iron powder (3.0 mmol) and ammonium chloride (0.5 mmol).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine product.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

III. Synthesis of Benzimidazole Derivatives

A powerful application of the resulting diamine is its condensation with aldehydes or carboxylic acids (or their derivatives) to form the benzimidazole scaffold, a common motif in pharmacologically active compounds.[2][3]

Protocol for Benzimidazole Synthesis from a Diamine Intermediate

Materials:

  • 4-Chloro-5-fluoro-benzene-1,2-diamine derivative (from nitro reduction)

  • Aromatic aldehyde (1.0 equivalent)

  • Ethanol

  • p-Toluenesulfonic acid (catalytic amount)

  • Standard laboratory glassware

Procedure:

  • Dissolve the diamine derivative (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Data Summary for Benzimidazole Synthesis
Diamine IntermediateAldehyde/Carboxylic Acid DerivativeCatalyst/ReagentSolventConditionsProduct ClassYield RangeReference
5-(4-ethylpiperazin-1-yl)-4-fluorobenzene-1,2-diamineVarious aromatic aldehydesp-TsOHEthanolReflux2-Aryl-6-(4-ethylpiperazin-1-yl)-5-fluorobenzimidazoles35-52%[1]
o-phenylenediaminesFormic acidIron powderN/AHeat2H-benzimidazolesHigh[2]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key derivatization workflows for this compound.

G cluster_0 Derivatization of this compound cluster_1 Nucleophilic Aromatic Substitution cluster_2 Nitro Group Reduction cluster_3 Benzimidazole Synthesis A This compound B 4-Substituted-5-fluoro-2-nitroaniline A->B  + Nucleophile (e.g., R2NH) DMSO, Reflux C 4-Chloro-5-fluorobenzene-1,2-diamine A->C  Fe, NH4Cl EtOH/H2O, Reflux D 5-Chloro-6-fluoro-2-substituted-1H-benzo[d]imidazole C->D  + RCHO or RCOOH EtOH, Reflux

Caption: Reaction pathways for derivatizing this compound.

G start Start: This compound reaction Reaction: - Nucleophilic Substitution - Nitro Reduction - Cyclization start->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification analysis Analysis: - NMR - MS - HPLC purification->analysis product Final Derivatized Product analysis->product

Caption: General experimental workflow for synthesis and purification.

References

Application of 4-Chloro-5-fluoro-2-nitroaniline in Agrochemical Synthesis: A Review of Potential Applications and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-5-fluoro-2-nitroaniline is a halogenated and nitrated aromatic amine that holds significant potential as a versatile building block in the synthesis of modern agrochemicals. Its specific substitution pattern, featuring chlorine, fluorine, and nitro groups, can impart desirable properties to the final active ingredients, such as enhanced biological efficacy, improved metabolic stability, and specific modes of action. While direct synthesis of a commercialized agrochemical from this specific intermediate is not extensively documented in publicly available literature, its structural motifs are present in several classes of herbicides and fungicides. This document provides an overview of the potential applications of this compound in agrochemical synthesis, along with representative experimental protocols and data based on the synthesis of analogous compounds.

Potential Applications in Herbicide Synthesis

Substituted anilines are crucial intermediates in the manufacturing of various herbicides. Based on the structural features of this compound, it is a plausible precursor for the synthesis of several classes of herbicides, including picolinic acid and pyridinyl ether derivatives.

Picolinic Acid Herbicides

Picolinic acid herbicides are a significant class of synthetic auxin herbicides. The synthesis of these herbicides often involves the coupling of a substituted aniline with a pyridine derivative. The presence of the chloro and fluoro substituents on the aniline ring can enhance the herbicidal activity.

Representative Synthetic Pathway

A plausible synthetic route could involve the reduction of the nitro group of this compound to the corresponding diamine, followed by diazotization and subsequent coupling with a functionalized pyridine ring system.

G A This compound B Reduction (e.g., H2/Pd-C, Fe/HCl) A->B C 4-Chloro-5-fluoro-1,2-phenylenediamine B->C D Diazotization (e.g., NaNO2, HCl) C->D E Diazonium Salt Intermediate D->E F Coupling with Pyridine Derivative (e.g., Substituted Picolinic Acid) E->F G Picolinic Acid Herbicide Precursor F->G H Further Functionalization/ Purification G->H I Final Herbicide Product H->I

Caption: General workflow for the potential synthesis of picolinic acid herbicides.

Experimental Protocol: Representative Reduction of a Nitroaniline

  • Materials: this compound (1.0 eq), Iron powder (3.0 eq), Ammonium chloride (0.5 eq), Ethanol, Water.

  • Procedure:

    • A mixture of this compound and iron powder in a solution of ethanol and water is prepared in a round-bottom flask.

    • Ammonium chloride is added, and the mixture is heated to reflux for 2-4 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the hot solution is filtered through celite to remove the iron catalyst.

    • The filtrate is concentrated under reduced pressure to remove ethanol.

    • The aqueous residue is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude diamine product.

    • Purification is achieved by column chromatography or recrystallization.

ParameterCondition
Reaction Reduction of Nitro Group
Starting Material This compound
Reagents Fe, NH4Cl
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 85-95% (based on analogous reactions)

Table 1. Representative conditions for the reduction of a substituted nitroaniline.

Potential Applications in Fungicide Synthesis

The benzimidazole scaffold is a core structure in a major class of systemic fungicides. The synthesis of benzimidazole fungicides typically involves the condensation of a substituted o-phenylenediamine with a reagent that provides the C2-substituent of the imidazole ring.

Benzimidazole Fungicides

This compound, after reduction to the corresponding diamine, is a suitable precursor for the synthesis of benzimidazole fungicides. The chloro and fluoro substituents can influence the spectrum of activity and systemic properties of the final compound.

Representative Synthetic Pathway

G A This compound B Reduction A->B C 4-Chloro-5-fluoro-1,2-phenylenediamine B->C D Condensation with (e.g., Carboxylic Acid, Aldehyde) C->D E Benzimidazole Ring Formation D->E F Further Modification/ Purification E->F G Benzimidazole Fungicide F->G

Caption: General workflow for the potential synthesis of benzimidazole fungicides.

Experimental Protocol: Representative Benzimidazole Synthesis

  • Materials: 4-Chloro-5-fluoro-1,2-phenylenediamine (1.0 eq), Formic acid (excess).

  • Procedure:

    • A mixture of 4-Chloro-5-fluoro-1,2-phenylenediamine and formic acid is heated to reflux for 3-5 hours.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

    • The solution is neutralized with a base (e.g., sodium hydroxide solution) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

ParameterCondition
Reaction Benzimidazole Ring Formation
Starting Material 4-Chloro-5-fluoro-1,2-phenylenediamine
Reagent Formic Acid
Temperature Reflux
Reaction Time 3-5 hours
Typical Yield 70-90% (based on analogous reactions)

Table 2. Representative conditions for the synthesis of a benzimidazole derivative.

Conclusion

This compound possesses the key structural features of a valuable intermediate for the synthesis of various agrochemicals. Based on the chemistry of analogous compounds, it is a plausible precursor for the development of novel herbicides and fungicides. The chloro and fluoro substituents are known to enhance the biological activity and fine-tune the physicochemical properties of the resulting pesticides.

While specific examples of commercial agrochemicals synthesized directly from this compound are not readily found in the public domain, the representative synthetic pathways and protocols provided herein offer a solid foundation for researchers and scientists to explore its potential in the discovery and development of new crop protection agents. Further investigation into the reactivity of this intermediate and the biological activity of its derivatives is warranted to fully elucidate its utility in the agrochemical industry.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential palladium-catalyzed cross-coupling reactions of 4-Chloro-5-fluoro-2-nitroaniline. This versatile building block holds significant promise in the synthesis of complex molecules for pharmaceutical and materials science applications. While direct literature examples for this specific substrate are limited, this document outlines generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on established methodologies for structurally similar halo-nitroanilines.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] this compound possesses two potential reaction sites for such transformations: a chloro and a fluoro substituent. The electronic-withdrawing nature of the nitro group is expected to activate the C-Cl bond towards oxidative addition to a palladium(0) catalyst, making it the more likely site for cross-coupling. These reactions open avenues for the introduction of a wide array of substituents, enabling the generation of diverse compound libraries for drug discovery and other research endeavors.

Key Reaction Types

Three major classes of palladium-catalyzed cross-coupling reactions are particularly relevant for the derivatization of this compound:

  • Suzuki-Miyaura Coupling: Forms a new carbon-carbon bond between the aniline core and an organoboron reagent (boronic acid or ester).[3][4] This reaction is widely used for the synthesis of biaryl compounds.

  • Buchwald-Hartwig Amination: Creates a new carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines.[5][6] This is a crucial reaction for the synthesis of substituted anilines and heterocyclic compounds.

  • Sonogashira Coupling: Results in the formation of a carbon-carbon bond between the aniline and a terminal alkyne, leading to the synthesis of aryl alkynes.[7][8]

Data Presentation: Representative Reaction Conditions

The following tables summarize generalized reaction conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of aryl chlorides, which can serve as a starting point for optimizing reactions with this compound.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Arylboronic acid or ester (1.2-1.5 equiv)
Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)
Ligand SPhos, XPhos, or P(t-Bu)₃ (2-10 mol%)
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv)
Solvent Toluene, 1,4-Dioxane, or DMF/Water
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Primary or secondary amine (1.2-1.5 equiv)
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)
Ligand BINAP, Xantphos, or RuPhos (2-10 mol%)
Base NaOt-Bu, K₃PO₄, or Cs₂CO₃ (1.5-3 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

Table 3: Generalized Conditions for Sonogashira Coupling of Aryl Chlorides

ParameterCondition
Substrate This compound (1.0 equiv)
Coupling Partner Terminal alkyne (1.2-1.5 equiv)
Catalyst Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ (1-5 mol%)
Co-catalyst CuI (1-10 mol%)
Ligand PPh₃ or other phosphine ligands (2-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)
Solvent Toluene, DMF, or THF
Temperature Room Temperature to 80 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols

Important Note: These are generalized protocols and may require optimization for this compound. All reactions should be carried out under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, 5 mL) to the reaction vessel.

  • Degassing: Purge the reaction mixture with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube or round-bottom flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., BINAP, 0.02 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous solvent (e.g., toluene, 3 mL), followed by the amine (1.2 mmol).

  • Degassing: Purge the reaction mixture with nitrogen or argon for 10-15 minutes.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir until complete conversion is observed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 3: Sonogashira Coupling
  • Reaction Setup: In a dry Schlenk tube or round-bottom flask, dissolve this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) iodide (0.05 mmol) in the chosen solvent (e.g., triethylamine/DMF mixture).

  • Reagent Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture.

  • Degassing: Purge the mixture with nitrogen or argon for 10-15 minutes.

  • Reaction: Stir the reaction at the desired temperature (e.g., 60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Trans Transmetalation (R-B(OR)₂) PdII->Trans PdII_R Ar-Pd(II)-R(L₂) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination (R₂NH) PdII->AmineCoord PdII_Amine [Ar-Pd(II)(NHR₂)-L₂]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product

Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow Start Start Setup Reaction Setup (Substrate, Reagents, Catalyst, Base) Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Degas Degas with Inert Gas Solvent->Degas React Heat and Stir Degas->React Monitor Monitor Reaction Progress (TLC/LC-MS) React->Monitor Monitor->React Incomplete Workup Work-up (Quench, Extract, Wash) Monitor->Workup Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for the Reduction of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of the nitro group in 4-Chloro-5-fluoro-2-nitroaniline to yield 4-chloro-5-fluoro-1,2-phenylenediamine is a critical transformation in synthetic organic chemistry. This resulting diamine is a valuable building block for the synthesis of various heterocyclic compounds, including pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents on the aromatic ring necessitates a chemoselective reduction method that minimizes dehalogenation, a common side reaction in catalytic hydrogenations.[1] This document provides detailed application notes, experimental protocols for various reduction methods, and a comparative analysis of their effectiveness.

Overview of Reduction Methods

Several methods are available for the reduction of nitroarenes, each with its own advantages and disadvantages regarding selectivity, reaction conditions, and scalability. For halogenated nitroanilines, the primary challenge is to achieve complete reduction of the nitro group without cleavage of the carbon-halogen bonds.[1] Common methods include catalytic hydrogenation and chemical reduction.

  • Catalytic Hydrogenation: This method typically employs a metal catalyst (e.g., Palladium, Platinum, or Nickel) and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation reagent). While highly efficient, standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to dehalogenation.[2] The use of modified catalysts, such as sulfided platinum on carbon (Pt/C), or alternative catalysts like Raney Nickel, can often mitigate this issue.[2]

  • Chemical Reduction: This approach utilizes stoichiometric reducing agents. Metals such as iron, zinc, or tin in acidic or neutral media are classic examples.[3][4] Stannous chloride (SnCl₂) is a mild and often selective reagent for nitro group reduction in the presence of other reducible functionalities.[4] These methods are generally less prone to dehalogenation but may require more extensive workup procedures to remove metal byproducts.

Comparative Data of Reduction Methods

The following table summarizes quantitative data for different methods used in the reduction of this compound and its close structural analogs. This data is intended to provide a comparative overview to aid in method selection.

Reduction MethodSubstrateReagents & ConditionsReaction TimeYield (%)Purity (%)Reference
Catalytic Hydrogenation 4-fluoro-2-nitroanilineRaney Nickel, H₂ (1.0 MPa), Ethanol, Room Temperature8 hours91.3>98 (by NMR)[5]
Chemical Reduction 5-chloro-4-fluoro-2-nitroanilineZinc powder, Hydrazine monoformate, Methanol, Room TemperatureNot specified89>98 (by m.p.)
Chemical Reduction 3-chloro-4-fluoronitrobenzeneIron powder, HCl, Ethanol/Water, 60°CNot specifiedModerateHigh[6]
Chemical Reduction Halogenated NitroarenesSnCl₂·2H₂O, Ethanol, 30°C (ultrasound)2 hoursHigh (general)High[3]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Raney Nickel

This protocol is adapted from the successful reduction of the closely related 4-fluoro-2-nitroaniline and is expected to be effective for this compound, given Raney Nickel's known utility in reducing nitro groups without significant dehalogenation.[2][5]

Materials:

  • This compound

  • Raney Nickel (slurry in water)

  • Anhydrous Ethanol

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Pressure reactor (e.g., Parr hydrogenator) equipped with a magnetic stirrer and pressure gauge

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: Under a nitrogen atmosphere, carefully decant the water from the Raney Nickel slurry. Wash the catalyst three times with anhydrous ethanol to remove residual water.

  • Reactor Charging: To the pressure reactor vessel, add this compound (1.0 eq) and the prepared Raney Nickel catalyst (typically 10-20% by weight of the substrate). Add anhydrous ethanol as the solvent (concentration typically 0.1-0.5 M).

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove any air.

  • Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to 1.0 MPa.

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. The reaction is typically complete within 8-12 hours.

  • Work-up: Once hydrogen uptake ceases, stop the stirring and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Raney Nickel catalyst. Caution: Keep the filter cake wet with ethanol at all times to prevent ignition.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-5-fluoro-1,2-phenylenediamine. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol 2: Chemical Reduction using Zinc and Hydrazine Monoformate

This protocol is based on the reduction of 5-chloro-4-fluoro-2-nitroaniline, a positional isomer of the target compound, and is expected to provide high yields.

Materials:

  • This compound

  • Zinc powder

  • Hydrazine hydrate

  • Formic acid (90%)

  • Methanol

  • Dichloromethane

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of Hydrazine Monoformate: In an ice bath, slowly add formic acid (1.0 eq) to hydrazine hydrate (1.0 eq) with stirring to prepare hydrazine monoformate. Caution: The reaction is exothermic.

  • Reaction Setup: In a separate flask, dissolve this compound (1.0 eq) in methanol. Add zinc powder (2.0 eq).

  • Reduction: Add the freshly prepared hydrazine monoformate solution to the flask containing the nitroaniline and zinc powder. Stir the mixture at room temperature. The reaction is exothermic and will be accompanied by gas evolution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Extraction: Dissolve the residue in dichloromethane and wash twice with a saturated brine solution to remove any remaining hydrazine monoformate.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 4-chloro-5-fluoro-1,2-phenylenediamine. The product can be purified by recrystallization.

Visualizations

Caption: Reduction of this compound.

General Experimental Workflow cluster_workflow A Reaction Setup (Substrate, Reagent/Catalyst, Solvent) B Reaction (Stirring, Heating/Cooling) A->B C Monitoring (TLC, LC-MS, etc.) B->C C->B Reaction Incomplete D Work-up (Filtration, Quenching) C->D Reaction Complete E Extraction D->E F Purification (Recrystallization/Chromatography) E->F G Product Isolation & Characterization F->G

References

Application Notes and Protocols for the Functionalization of the Aniline Moiety in 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the aniline functional group in 4-Chloro-5-fluoro-2-nitroaniline. This compound is a valuable building block in medicinal chemistry and materials science, and its functionalization opens avenues for the synthesis of a diverse range of derivatives with potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Introduction

This compound possesses a unique substitution pattern on the aromatic ring, influencing the reactivity of the aniline moiety. The presence of two electron-withdrawing groups (nitro and chloro) and a moderately electron-withdrawing fluorine atom significantly reduces the nucleophilicity of the amino group. Consequently, reactions involving this primary amine often require more forcing conditions compared to unsubstituted aniline. These application notes will cover key functionalization reactions including N-alkylation, N-acylation, N-sulfonylation, diazotization followed by Sandmeyer reactions, and the synthesis of important heterocyclic scaffolds such as benzimidazoles and quinoxalines.

Key Functionalization Strategies

The primary amino group of this compound is a versatile handle for a variety of chemical transformations. The following sections detail the principles and representative protocols for its functionalization.

N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom, a common strategy in drug design to modulate lipophilicity, solubility, and target binding. Due to the reduced nucleophilicity of the aniline, stronger bases and higher temperatures are often necessary to achieve good yields.

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Yields for N-Alkylation of Substituted Anilines)

EntryAniline DerivativeAlkylating AgentBaseSolventTemperature (°C)Yield (%)
12-NitroanilineBenzyl bromideK₂CO₃Acetonitrile8064[1]
24-BromoanilineBenzyl alcoholt-BuOKToluene13082[2]
34-ChloroanilineBenzyl alcoholt-BuOKToluene13080[2]

Logical Workflow for N-Alkylation

N_Alkylation_Workflow Start Start Reactants This compound Alkyl Halide Base (e.g., K₂CO₃) Start->Reactants Reaction Reaction (Heating, Stirring) Reactants->Reaction Add Solvent Solvent Solvent (e.g., DMF) Workup Work-up (Quenching, Extraction) Reaction->Workup Monitor by TLC Purification Purification (Column Chromatography) Workup->Purification Product N-Alkylated Product Purification->Product

Caption: General workflow for the N-alkylation of this compound.

N-Acylation

N-acylation is used to introduce acyl groups, forming amides. This can be a means of protecting the amino group or a key step in building a larger molecule. Acyl chlorides and anhydrides are common acylating agents.

Experimental Protocol: N-Acylation with an Acyl Chloride

This protocol outlines the N-acylation using an acyl chloride in the presence of a base like pyridine.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize or purify by column chromatography.

Quantitative Data (Representative Yields for N-Acylation of Halogenated Anilines)

EntryAniline DerivativeAcylating AgentBaseSolventTemperature (°C)Yield (%)
13-Chloro-4-fluoroanilineAcetic anhydride-Acetic anhydrideRTHigh
2AnilineAcetic anhydrideSodium acetateWaterRTHigh
34-BromoanilineBenzoyl chloridePyridineDCMRT>90
N-Sulfonylation

N-sulfonylation introduces a sulfonyl group to the amino moiety, forming a sulfonamide. Sulfonamides are a common motif in many pharmaceutical compounds.

Experimental Protocol: N-Sulfonylation with a Sulfonyl Chloride

This protocol describes the reaction with a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Quantitative Data (Representative Yields for N-Sulfonylation of Anilines)

EntryAniline DerivativeSulfonylating AgentBaseSolventTemperature (°C)Yield (%)
1N,N-dimethylanilineNHMP-SO₂PhRu(bpy)₃(PF₆)₂AcetonitrileRT77[3]
24-Methoxy-N,N-dimethylanilineNHMP sulfoneRu(bpy)₃(PF₆)₂AcetonitrileRT85[4]
3AnilineSulfonyl fluoridePhotocatalystAcetonitrileRTModerate to Good
Diazotization and Sandmeyer Reaction

The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents through reactions like the Sandmeyer reaction.[5][6][7][8][9]

Experimental Protocol: Diazotization and Subsequent Chlorination (Sandmeyer Reaction)

This protocol details the conversion of the amino group to a chloro group.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl)

  • Ice

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C.

  • Stir the mixture for 30 minutes at this temperature to form the diazonium salt solution.

  • In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the cuprous chloride solution.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM).

  • Wash the organic extract, dry it, and remove the solvent.

  • Purify the product by distillation or chromatography.

Logical Relationship for Sandmeyer Reaction

Sandmeyer_Reaction Aniline This compound Diazonium Aryl Diazonium Salt Aniline->Diazonium  NaNO₂, HCl  0-5 °C Product Substituted Arene Diazonium->Product  CuX (catalyst)  (Sandmeyer Reaction) Nucleophile Nucleophile (e.g., Cl⁻, Br⁻, CN⁻) Nucleophile->Product

Caption: Conversion of the aniline to other functional groups via the Sandmeyer reaction.

Synthesis of Heterocyclic Compounds

Ortho-nitroanilines are valuable precursors for the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.

a) Benzimidazole Synthesis

Benzimidazoles can be synthesized from o-phenylenediamines, which are readily obtained by the reduction of o-nitroanilines.

Experimental Protocol: Two-Step Benzimidazole Synthesis

This protocol involves the reduction of the nitro group followed by cyclization with an aldehyde.

Materials:

  • This compound

  • Iron powder (or SnCl₂·2H₂O)

  • Ammonium chloride (for Fe reduction) or concentrated HCl (for SnCl₂ reduction)

  • Ethanol or acetic acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Sodium metabisulfite (optional, for work-up)

Procedure: Step 1: Reduction of the Nitro Group

  • In a round-bottom flask, combine this compound (1.0 eq), iron powder (3.0 eq), and a solution of ammonium chloride in water/ethanol.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to obtain the crude 4-Chloro-5-fluoro-1,2-phenylenediamine.

Step 2: Cyclization to Benzimidazole

  • Dissolve the crude diamine (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol or acetic acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, and the benzimidazole product may precipitate.

  • Collect the solid by filtration or concentrate the solution and purify by column chromatography.

Quantitative Data (Representative Yields for Benzimidazole Synthesis)

EntryStarting MaterialAldehydeConditionsYield (%)
1o-PhenylenediamineBenzaldehydeReflux in EtOH>90
24-Fluoro-1,2-phenylenediamine4-MethoxybenzaldehydeReflux in EtOH85
32-NitroanilineCO₂/H₂Au/TiO₂ catalystHigh

b) Quinoxaline Synthesis

Quinoxalines can be prepared by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. Alternatively, one-pot syntheses from 2-nitroanilines have been developed.[10][11][12][13]

Experimental Protocol: One-Pot Quinoxaline Synthesis from 2-Nitroaniline and a Vicinal Diol

This protocol is based on a ruthenium-catalyzed transfer hydrogenative condensation.[13]

Materials:

  • This compound

  • Vicinal diol (e.g., ethylene glycol, 1,2-propanediol)

  • Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)

  • Ligand (e.g., dppp)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., toluene)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the vicinal diol (2.0 eq), the ruthenium catalyst (e.g., 1 mol%), ligand (e.g., 3 mol%), and base (e.g., 50 mol%) in toluene.

  • Seal the vessel and heat the mixture at a high temperature (e.g., 150 °C) for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and purify directly by column chromatography on silica gel.

Quantitative Data (Representative Yields for Quinoxaline Synthesis)

Entry2-Nitroaniline DerivativeVicinal DiolCatalystYield (%)
12-NitroanilineEthylene glycolRu-complex92[13]
24-Methyl-2-nitroaniline1,2-PropanediolRu-complex85[13]
34-Chloro-2-nitroanilineEthylene glycolRu-complex88[13]

Application in Drug Discovery: Kinase Inhibitor Scaffolding

Derivatives of functionalized anilines are crucial components of many kinase inhibitors used in cancer therapy. For instance, the general structure of many Epidermal Growth Factor Receptor (EGFR) inhibitors involves a substituted aniline moiety that binds to the hinge region of the kinase's ATP-binding pocket. Functionalization of the aniline in this compound allows for the exploration of structure-activity relationships to optimize potency and selectivity.

Illustrative Signaling Pathway: EGFR Inhibition

The following diagram illustrates a simplified EGFR signaling pathway and the potential point of intervention by a kinase inhibitor derived from this compound.[14][15][16][17]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Anti-apoptotic signaling Inhibitor Kinase Inhibitor (Derivative of starting material) Inhibitor->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway and the inhibitory action of a kinase inhibitor.

This diagram shows that upon ligand binding, EGFR activates downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to gene transcription that promotes cell proliferation and survival. A kinase inhibitor can block the ATP-binding site of EGFR, thereby inhibiting these downstream signals.

Conclusion

This compound is a versatile starting material for the synthesis of a wide array of functionalized molecules. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold for applications in drug discovery and materials science. Careful consideration of the electronic properties of this substituted aniline is key to optimizing reaction conditions and achieving desired chemical transformations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-5-fluoro-2-nitroaniline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the nitration of 4-chloro-2-fluoroaniline.

Issue IDQuestionPossible Cause(s)Suggested Solution(s)
SYN-001 Low or no yield of the desired product. - Incomplete reaction due to insufficient nitrating agent or reaction time.- Reaction temperature was not maintained at the optimal level.- Degradation of starting material or product.- Ensure the use of fuming nitric acid and allow the reaction to proceed for the recommended 1.5 hours.[1]- Maintain the reaction temperature strictly between -20°C and -15°C.[1]- Use high-purity starting materials and reagents.
SYN-002 Formation of multiple products (isomers). - The reaction temperature was too high, leading to a loss of regioselectivity.- The nitrating agent was added too quickly.- Strict temperature control is crucial. Ensure the reaction mixture is adequately cooled before and during the addition of fuming nitric acid.[1]- Add the fuming nitric acid dropwise to maintain control over the reaction exotherm.[1]
SYN-003 Product is difficult to purify. - Presence of unreacted starting material.- Formation of isomeric byproducts.- Residual acidic impurities.- After extraction with ether, wash the organic layer with water and a saturated sodium bicarbonate solution to remove acids.[1]- Recrystallize the crude product from a mixture of toluene and hexane (2:1) to isolate the pure 4-chloro-2-fluoro-5-nitroaniline.[1]
SYN-004 The reaction is too vigorous and difficult to control. - The rate of addition of the nitrating agent is too fast.- Inadequate cooling of the reaction mixture.- Add the fuming nitric acid very slowly (dropwise) to the cooled solution of 4-chloro-2-fluoroaniline in sulfuric acid.[1]- Ensure the reaction vessel is immersed in a cooling bath capable of maintaining the temperature at -20°C to -15°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield and melting point of this compound?

A1: A reported synthesis yielded 20 g of 4-chloro-2-fluoro-5-nitroaniline from 23 g of 4-chloro-2-fluoroaniline, with a melting point of 83°-84.5° C.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting material, you can determine when the starting material has been consumed.

Q3: What are the key safety precautions to take during this synthesis?

A3: This synthesis involves the use of highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

Q4: Can I use a different nitrating agent?

A4: While other nitrating agents exist, the use of fuming nitric acid in concentrated sulfuric acid is a well-established method for this type of nitration.[1] Using a different agent would require re-optimization of the reaction conditions.

Experimental Protocol: Nitration of 4-Chloro-2-fluoroaniline

This protocol is based on the synthesis of 4-chloro-2-fluoro-5-nitroaniline.[1]

Materials:

  • 4-Chloro-2-fluoroaniline (23 g)

  • Concentrated sulfuric acid (120 ml)

  • Fuming nitric acid (15 g)

  • Ice-water

  • Ether

  • Saturated sodium bicarbonate solution

  • Toluene

  • Hexane

Procedure:

  • Dissolve 4-chloro-2-fluoroaniline (23 g) in concentrated sulfuric acid (120 ml).

  • Cool the mixture to -20° C.

  • Slowly add fuming nitric acid (15 g) dropwise, ensuring the temperature is maintained between -20° to -15° C.

  • Stir the reaction mixture at this temperature for 1.5 hours.

  • Pour the reaction mixture into ice-water.

  • Extract the product with ether.

  • Wash the ether extract with water and then with a saturated sodium bicarbonate solution.

  • Dry the ether extract and concentrate it to obtain the crude product.

  • Recrystallize the residue from a 2:1 mixture of toluene and hexane to yield pure 4-chloro-2-fluoro-5-nitroaniline.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-chloro-2-fluoroaniline in conc. H2SO4 cool Cool to -20°C start->cool add_hno3 Add fuming HNO3 dropwise at -20 to -15°C cool->add_hno3 stir Stir for 1.5 hours add_hno3->stir quench Pour into ice-water stir->quench extract Extract with ether quench->extract wash Wash with H2O and sat. NaHCO3 extract->wash dry_conc Dry and concentrate wash->dry_conc recrystallize Recrystallize from toluene/hexane dry_conc->recrystallize end Pure 4-Chloro-5-fluoro- 2-nitroaniline recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flow cluster_temp Temperature Control cluster_reagents Reagents & Time cluster_purification Purification Issues start Low or No Yield? temp_check Was temperature maintained between -20°C and -15°C? start->temp_check temp_solution Ensure proper cooling and slow addition of HNO3 temp_check->temp_solution No reagent_check Was fuming HNO3 used and reaction time sufficient? temp_check->reagent_check Yes reagent_solution Verify reagent quality and react for 1.5 hours reagent_check->reagent_solution No purity_check Impure Product? reagent_check->purity_check Yes wash_check Were acidic impurities removed with NaHCO3 wash? purity_check->wash_check wash_solution Perform aqueous workup and bicarbonate wash wash_check->wash_solution No recrystall_check Was recrystallization performed correctly? wash_check->recrystall_check Yes recrystall_solution Use a 2:1 toluene/hexane mixture for recrystallization recrystall_check->recrystall_solution No

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Technical Support Center: Purification of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Chloro-5-fluoro-2-nitroaniline. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity of the compound.

Q2: How do I choose the best recrystallization solvent for this compound?

A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For halogenated nitroanilines like this compound, common solvent systems include ethanol/water mixtures or toluene/hexane. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific sample.

Q3: What are the potential impurities I might encounter in my crude this compound sample?

A3: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Potential impurities may include positional isomers formed during the nitration step or starting materials from the preceding synthetic steps. The exact nature of the impurities will depend on the synthetic route used.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (both often containing a small amount of an acid like formic or acetic acid) is a good starting point for method development.[1][2] Detection by UV absorbance is typically suitable for this compound.

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Oiling Out The compound is coming out of solution as a liquid instead of a solid. This can happen if the solution is too concentrated or cooled too quickly.1. Reheat the solution and add a small amount of additional solvent. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Use a seed crystal to induce crystallization.
No Crystal Formation The solution may not be sufficiently saturated, or crystallization has not been initiated.1. If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites. 2. Add a seed crystal of pure this compound. 3. If too much solvent was added, carefully evaporate some of the solvent and allow the solution to cool again.
Low Recovery A significant portion of the compound remains dissolved in the mother liquor.1. Ensure the minimum amount of hot solvent was used for dissolution. 2. Cool the solution in an ice bath for an extended period to maximize precipitation. 3. Minimize the amount of cold solvent used for washing the crystals.
Colored Impurities Remain The recrystallization process did not effectively remove colored byproducts.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Perform a second recrystallization.
Column Chromatography
Problem Possible Cause Solution
Poor Separation The chosen solvent system (mobile phase) does not have the correct polarity to effectively separate the compound from impurities.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for a retention factor (Rf) of 0.2-0.4 for the target compound. 2. Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound Stuck on Column The compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase (e.g., silica gel).1. Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol in dichloromethane can be effective. 2. Ensure the compound is stable on silica gel; some aromatic amines can degrade. If degradation is suspected, consider using a different stationary phase like alumina.
Compound Elutes Too Quickly The mobile phase is too polar, causing the compound and impurities to move through the column without adequate separation.1. Decrease the polarity of the mobile phase. Use a higher proportion of the non-polar solvent (e.g., hexane or petroleum ether) in your solvent mixture.
Tailing of Peaks The compound interacts too strongly with the stationary phase, leading to broad, asymmetrical peaks during elution.1. Add a small amount of a modifier to the mobile phase. For amines, adding a small percentage of triethylamine or ammonia can help to reduce tailing by competing for active sites on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound using a mixed solvent system.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Slowly add hot deionized water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

  • Allow the clear filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Dry the crystals in a desiccator or vacuum oven.

Protocol 2: Column Chromatography of this compound

Objective: To purify this compound by separating it from less polar and more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in hexane.

  • Column Packing: Secure the chromatography column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, gently tapping the column to ensure even packing and remove air bubbles. Add a layer of sand on top of the silica gel bed. Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. Carefully apply the sample to the top of the column.

  • Elution: Begin adding the mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low polarity like 9:1) to the top of the column.

  • Fraction Collection: Collect the eluent in a series of labeled fractions.

  • Purity Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity Analysis of this compound

Purification Method Starting Purity (HPLC Area %) Final Purity (HPLC Area %) Typical Recovery (%)
Recrystallization (Ethanol/Water)85-95%>98%70-85%
Column Chromatography (Hexane/Ethyl Acetate)85-95%>99%60-80%

Note: The values presented are typical and may vary depending on the specific impurity profile of the crude material.

Visualizations

PurificationWorkflow Crude Crude 4-Chloro-5-fluoro- 2-nitroaniline Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization ColumnChromatography Column Chromatography (Hexane/Ethyl Acetate) Crude->ColumnChromatography Analysis Purity Analysis (HPLC) Recrystallization->Analysis ColumnChromatography->Analysis PureProduct Pure Product (>98-99%) Analysis->PureProduct Meets Purity Specs

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut NoCrystals No Crystals? Start->NoCrystals LowYield Low Yield? Start->LowYield Sol1 Reheat, add solvent, cool slowly OilingOut->Sol1 Yes Sol2 Scratch flask, seed, or concentrate solution NoCrystals->Sol2 Yes Sol3 Use min. hot solvent, cool thoroughly LowYield->Sol3 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-5-fluoro-2-nitroaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Q1: Why is the yield of my nitration reaction low?

A1: Low yields in the nitration of a precursor like 3-chloro-4-fluoroaniline can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Improper Temperature Control: Nitration reactions are highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired side products and decomposition. It is crucial to maintain the recommended low temperature (e.g., -5 to 10°C) during the addition of the nitrating agent.[2]

  • Nitrating Agent Degradation: The nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) may have degraded.[2][3] Use fresh, high-quality reagents for the best results.

  • Substrate Purity: Impurities in the starting material can interfere with the reaction. Ensure the purity of the 3-chloro-4-fluoroaniline before starting the reaction.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of the nitration?

A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution reactions. The directing effects of the existing substituents (chloro, fluoro, and amino groups) determine the position of the incoming nitro group.

  • Protecting the Amino Group: The amino group is a strong activating group and directs ortho- and para- to itself. To achieve nitration at the desired position (ortho to the amino group), it is often necessary to first protect the amino group, for example, by acetylation to form an acetamido group.[4][5] The acetamido group is still an ortho-, para-director but is sterically more hindered, which can favor nitration at the less hindered para position relative to the acetamido group (which is the desired position 2 in the final product). The acetyl group can be removed by hydrolysis after nitration.[2][6]

  • Choice of Nitrating System: The choice of nitrating agent and reaction conditions can influence regioselectivity. A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[4]

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: Purification of fluorinated nitroanilines can be challenging due to the presence of isomers and other impurities.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers and purifying the final product.[7] A solvent system of ethyl acetate and petroleum ether is often a good starting point for elution.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.[3] Ethanol or a mixture of ethanol and water are common solvents for recrystallizing nitroaniline derivatives.[4][8]

  • Washing: After the reaction, washing the crude product with a saturated sodium bicarbonate solution, water, and brine can help remove acidic impurities and inorganic salts before further purification.[8]

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: A combination of spectroscopic and analytical techniques is essential for confirming the structure and purity of the final product.

  • Spectroscopic Methods:

    • NMR (Nuclear Magnetic Resonance): ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the chemical structure and the position of the substituents on the aromatic ring.

    • Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming the molecular formula.[9]

    • IR (Infrared) Spectroscopy: Can confirm the presence of key functional groups such as the amino (N-H) and nitro (N-O) groups.[10]

  • Purity Analysis:

    • HPLC (High-Performance Liquid Chromatography): An excellent method for determining the purity of the compound and quantifying any impurities.[11]

    • Melting Point: A sharp melting point range is indicative of a pure compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A1: A plausible and common synthetic strategy involves the nitration of 3-chloro-4-fluoroaniline. Due to the strong activating nature of the amino group, it is advisable to first protect it (e.g., through acetylation) before performing the nitration. The final step would be the deprotection (hydrolysis) of the protecting group to yield the desired product.

Q2: What are the key safety precautions when working with nitrating agents?

A2: Nitrating agents, such as mixtures of concentrated nitric and sulfuric acids, are highly corrosive and strong oxidizing agents.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of the nitrating agent should be done slowly and at a low temperature to control the exothermic reaction.

  • Have an appropriate quenching agent (like a base) and spill kit readily available. 4-chloro-2-nitroaniline can form explosive products on reaction with nitric acid.[12]

Q3: What are typical storage conditions for this compound?

A3: Based on data for the target compound, it should be stored in a dark place under an inert atmosphere, at a temperature between 2-8°C.[11]

Q4: What are some potential side reactions during the synthesis?

A4: Besides the formation of regioisomers, other potential side reactions include:

  • Dinitration: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration of the aromatic ring can occur.

  • Oxidation: The starting aniline derivative can be susceptible to oxidation by the nitrating agent, leading to colored byproducts.

  • Hydrolysis of the Fluoro Group: While generally stable, under harsh conditions, the C-F bond could potentially undergo nucleophilic substitution.

Proposed Synthesis and Optimization

Experimental Protocols

Protocol 1: Acetylation of 3-Chloro-4-fluoroaniline (Protection)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chloro-4-fluoroaniline in glacial acetic acid.

  • Reagent Addition: Slowly add acetic anhydride to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (around 90-100°C) and maintain for 2-4 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water to precipitate the acetylated product.

  • Isolation: Collect the solid product by filtration, wash with water until neutral, and dry under vacuum.

Protocol 2: Nitration of N-(3-chloro-4-fluorophenyl)acetamide

  • Reaction Setup: In a round-bottom flask, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Substrate Addition: Slowly add the N-(3-chloro-4-fluorophenyl)acetamide product from the previous step, ensuring the temperature remains below 10°C.

  • Nitrating Agent Addition: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the reaction flask, maintaining the temperature between -5 to 5°C.[2]

  • Reaction: Stir the mixture at low temperature for 1-2 hours after the addition is complete.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Protocol 3: Hydrolysis of N-(4-chloro-5-fluoro-2-nitrophenyl)acetamide (Deprotection)

  • Reaction Setup: Suspend the nitrated acetamide in a mixture of ethanol and water in a round-bottom flask.

  • Reagent Addition: Add concentrated hydrochloric acid or sodium hydroxide solution.[2]

  • Reaction: Heat the mixture to reflux and maintain for 1-3 hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base (e.g., NaOH solution) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[8]

Data on Reaction Conditions for Analogous Syntheses

The following tables summarize reaction conditions for nitration and reduction reactions of similar fluorinated and chlorinated aromatic compounds to provide a starting point for optimization.

Table 1: Nitration Conditions for Related Aromatic Compounds

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
3-Chloro-4-fluorobenzoic acidNitric acidSulfuric acid100278[13]
AcetanilideFuming nitric acidAcetic acid, Sulfuric acid0-200.3-[3]
N-(formyl)-3-chloroanilineNitric acid, Acetic anhydride--5 to 102-2.5-[2]

Table 2: Purification and Characterization of Related Nitroanilines

CompoundPurification MethodMelting Point (°C)Analytical Data Available
2-Fluoro-5-nitroanilineRecrystallization (Ethanol)97-98NMR, GLC
5-Chloro-4-fluoro-2-nitroaniline--IR, Mass Spectrum
This compound--NMR, HPLC, LC-MS, UPLC

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G start Start: 3-Chloro-4-fluoroaniline Acetylation Protection: Acetylation start->Acetylation Acetic Anhydride process process decision decision output output end Final Product: This compound Nitration Nitration (HNO3/H2SO4) Acetylation->Nitration Protected Intermediate Hydrolysis Deprotection: Acid/Base Hydrolysis Nitration->Hydrolysis Nitrated Intermediate Purification Purification (Chromatography/ Recrystallization) Hydrolysis->Purification Crude Product Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Characterization->end

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues encountered during the synthesis.

G start_node Problem: Low Yield or Impure Product d1 Starting Material Present? start_node->d1 Analyze Crude Product (TLC, LC-MS) decision decision cause cause solution solution c1 Incomplete Reaction d1->c1 Yes d2 Multiple Spots/ Peaks Observed? d1->d2 No s1 • Increase reaction time • Increase temperature slightly • Check reagent purity c1->s1 c2 Side Product Formation (e.g., Isomers, Dinitration) d2->c2 Yes c3 Product Lost During Workup/Purification d2->c3 No s2 • Improve temperature control • Use amino-group protection • Adjust stoichiometry c2->s2 s3 • Optimize extraction pH • Refine chromatography solvent system • Check recrystallization solvent c3->s3

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-5-fluoro-2-nitroaniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves the electrophilic nitration of 3-chloro-4-fluoroaniline. Due to the activating and ortho-, para-directing nature of the amino group, direct nitration can lead to a mixture of products and oxidation. Therefore, a protecting group strategy is commonly employed. The amino group is first protected, typically by acetylation to form N-acetyl-3-chloro-4-fluoroaniline. This acetamido group then directs the incoming nitro group primarily to the desired ortho position. The synthesis is completed by the deprotection (hydrolysis) of the acetyl group.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions of concern are:

  • Formation of Regioisomers: Nitration of the unprotected 3-chloro-4-fluoroaniline or even the protected intermediate can lead to the formation of undesired isomers. The directing effects of the chloro, fluoro, and amino/acetamido groups determine the position of nitration.

  • Di-nitration: Under harsh reaction conditions (e.g., high temperature, excess nitrating agent), a second nitro group can be introduced onto the aromatic ring, leading to di-nitrated byproducts.[1][2]

  • Oxidation: The aniline starting material is susceptible to oxidation by the strong nitric and sulfuric acid mixture, which can lead to the formation of colored impurities and tar-like substances.[3] Protecting the amino group helps to mitigate this.

Q3: Why is it necessary to protect the amino group before nitration?

A3: Protecting the amino group, typically as an acetanilide, serves two primary purposes. First, it prevents the oxidation of the electron-rich aniline ring by the strong nitrating acid mixture.[3] Second, the acetyl group is a moderately activating ortho-, para-director, which helps to selectively direct the incoming electrophile (the nitronium ion, NO₂⁺) to the position ortho to the acetylamino group, leading to the desired 2-nitro product with higher regioselectivity.

Q4: What are the typical reagents and conditions for the nitration step?

A4: The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at low temperatures, often between -20°C and 10°C.[4][5] Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired 2-nitro isomer 1. Incomplete reaction: The reaction may not have gone to completion. 2. Formation of multiple regioisomers: The directing groups on the aromatic ring are leading to a mixture of products. 3. Oxidation of starting material: The unprotected aniline is being oxidized by the nitrating mixture.1. Increase the reaction time or slightly raise the temperature, monitoring carefully for the formation of byproducts. 2. If not already done, protect the amino group as an acetanilide before nitration to improve regioselectivity. 3. Ensure the amino group is protected. Use low reaction temperatures and add the nitrating agent slowly.
Presence of significant amounts of di-nitro byproducts 1. Reaction temperature is too high: Higher temperatures favor multiple nitrations. 2. Excessive nitrating agent: Using too much nitric acid can lead to over-nitration.1. Maintain a low reaction temperature (e.g., 0-5°C). 2. Use a stoichiometric amount or a slight excess of the nitrating agent.
Dark-colored or tarry reaction mixture Oxidation of the aniline: The starting material is being oxidized by the strong acid mixture.This is a strong indication that the amino group is not adequately protected. Ensure complete acetylation of the starting material before proceeding with nitration. Also, maintain a low reaction temperature during the addition of the nitrating agent.
Incomplete deprotection (hydrolysis) of the acetyl group 1. Insufficient acid or base catalyst: The hydrolysis may not be proceeding efficiently. 2. Reaction time is too short: The hydrolysis reaction may not have reached completion.1. Increase the concentration of the acid or base used for hydrolysis. 2. Extend the reaction time and monitor the progress by TLC or HPLC.
Difficulty in purifying the final product Presence of closely related isomers or other impurities: The byproducts may have similar physical properties to the desired product, making separation difficult.Recrystallization is a common method for purification. If this is not effective, column chromatography on silica gel may be necessary to separate the isomers.[7]

Data Presentation

Table 1: Expected Regioisomer Distribution in the Nitration of 3-chloro-4-fluoroaniline (Illustrative)

Reaction Condition Product Expected Yield (%) Notes
Unprotected Amine This compoundMajorThe amino group is a strong ortho, para-director. Nitration is expected to be directed ortho to the amine.
2-Chloro-3-fluoro-6-nitroanilineMinorNitration para to the amino group is sterically hindered by the chloro group.
Other isomers and oxidation productsSignificantDirect nitration often leads to a complex mixture and significant oxidation.[3]
Protected Amine (N-acetyl) N-acetyl-4-chloro-5-fluoro-2-nitroanilineHighThe N-acetyl group is a strong ortho, para-director, leading to high regioselectivity for the ortho position.
Other isomersLowThe protecting group significantly reduces the formation of other regioisomers.

Table 2: Comparison of Reaction Conditions for Nitration

Parameter Condition A (Milder) Condition B (Harsher) Expected Outcome
Temperature -10°C to 0°C20°C to 30°CHigher temperatures can increase the rate of reaction but may also lead to more di-nitration and side products.[1]
Nitrating Agent 1.1 equivalents of HNO₃>1.5 equivalents of HNO₃A larger excess of the nitrating agent increases the likelihood of di-nitration.
Reaction Time 1-2 hours> 4 hoursLonger reaction times may be necessary for complete conversion but can also lead to the formation of byproducts.

Experimental Protocols

Protocol 1: Acetylation of 3-chloro-4-fluoroaniline (Protection)

  • In a round-bottom flask, dissolve 3-chloro-4-fluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-acetyl-3-chloro-4-fluoroaniline.

  • Filter the solid, wash with water, and dry under vacuum.

Protocol 2: Nitration of N-acetyl-3-chloro-4-fluoroaniline

  • In a three-necked flask equipped with a stirrer and a thermometer, carefully add the N-acetyl-3-chloro-4-fluoroaniline to concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Cool the solution of the acetanilide in sulfuric acid to 0-5°C.

  • Add the nitrating mixture dropwise to the acetanilide solution over 30-60 minutes, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated N-acetyl-4-chloro-5-fluoro-2-nitroaniline by filtration and wash thoroughly with cold water until the washings are neutral.

Protocol 3: Hydrolysis of N-acetyl-4-chloro-5-fluoro-2-nitroaniline (Deprotection)

  • Suspend the N-acetyl-4-chloro-5-fluoro-2-nitroaniline in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-4 hours, or until the deprotection is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.

  • Filter the solid, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

Synthesis_Pathway A 3-chloro-4-fluoroaniline B N-acetyl-3-chloro-4-fluoroaniline A->B Acetylation (Protection) C N-acetyl-4-chloro-5-fluoro-2-nitroaniline B->C Nitration (HNO3/H2SO4) D This compound C->D Hydrolysis (Deprotection)

Caption: Synthetic pathway for this compound.

Side_Reactions Start Nitration of 3-chloro-4-fluoroaniline Desired This compound (Desired Product) Start->Desired Isomer1 Regioisomer 1 (e.g., 6-nitro) Start->Isomer1 Isomer2 Regioisomer 2 Start->Isomer2 Dinitro Di-nitro products Start->Dinitro Oxidation Oxidation Products Start->Oxidation

Caption: Potential side reactions in the nitration process.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Analyze crude product (TLC, HPLC, NMR) Start->CheckPurity IdentifyImpurity Identify major impurity CheckPurity->IdentifyImpurity ImpurityIsomers Regioisomers Present? IdentifyImpurity->ImpurityIsomers ImpurityDinitro Di-nitro Products? IdentifyImpurity->ImpurityDinitro ImpurityStartMat Unreacted Starting Material? IdentifyImpurity->ImpurityStartMat SolutionIsomers Implement/Optimize Protecting Group Strategy ImpurityIsomers->SolutionIsomers Yes SolutionDinitro Reduce Temperature & Amount of Nitrating Agent ImpurityDinitro->SolutionDinitro Yes SolutionStartMat Increase Reaction Time or Slightly Increase Temperature ImpurityStartMat->SolutionStartMat Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing 4-Chloro-5-fluoro-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-Chloro-5-fluoro-2-nitroaniline reactions. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared by the nitration of 4-chloro-5-fluoroaniline.

Q1: Why is my reaction yield consistently low?

A1: Low yields in the nitration of 4-chloro-5-fluoroaniline can stem from several factors:

  • Inadequate Temperature Control: The nitration of anilines is highly exothermic. If the temperature rises above the optimal range (typically -5°C to 0°C), side reactions such as oxidation of the starting material and the formation of undesired isomers can occur. It is crucial to maintain a low temperature throughout the addition of the nitrating agent.

  • Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to over-nitration, producing dinitro or other undesired byproducts. Conversely, insufficient nitrating agent will result in incomplete conversion of the starting material. Careful calculation and control of the molar ratios are essential.

  • Moisture in the Reaction: The presence of water can dilute the nitrating agent and lead to side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol requires them.

Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired 2-nitro isomer?

A2: The formation of multiple isomers is a common challenge in electrophilic aromatic substitution reactions. To favor the formation of this compound:

  • Protect the Amine Group: The directing effect of the amino group can be modified by protecting it as an acetanilide. The acetylated starting material, N-(4-chloro-5-fluorophenyl)acetamide, can be nitrated, followed by deprotection of the acetyl group to yield the desired product. This multi-step process often provides better regioselectivity.

  • Choice of Nitrating Agent: The choice of nitrating agent and solvent system can influence isomer distribution. A common and effective nitrating mixture is nitric acid in concentrated sulfuric acid. The bulky nature of the acetyl protecting group can sterically hinder substitution at other positions, favoring the ortho position to the amino group.

Q3: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A3: Common impurities include unreacted starting material, undesired isomers (such as 4-chloro-5-fluoro-3-nitroaniline), and over-nitrated byproducts.

  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system, such as a mixture of toluene and hexane, can be effective. Experiment with different solvent ratios to achieve the best separation.

  • Column Chromatography: For difficult separations, silica gel column chromatography can be employed. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is a good starting point for separating the isomers.

Q4: The reaction is turning a very dark color, and I am getting a lot of tar-like byproducts. What is causing this and how can I prevent it?

A4: Dark coloration and tar formation are often indicative of oxidative side reactions. This is a significant issue when nitrating anilines directly.

  • Strict Temperature Control: As mentioned, maintaining a low reaction temperature is critical to minimize oxidation.

  • Amine Protection: Protecting the amine as an acetanilide is the most effective way to prevent oxidation of the electron-rich aniline starting material.

  • Controlled Addition of Nitrating Agent: Add the nitrating agent slowly and subsurface to ensure rapid mixing and prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common starting material is 4-chloro-5-fluoroaniline.

Q2: What is a typical nitrating agent for this reaction?

A2: A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for this type of transformation.

Q3: What are the critical safety precautions for this reaction?

A3: Nitration reactions are potentially hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is highly exothermic, and the reagents are corrosive. Perform the reaction behind a blast shield, especially when working on a larger scale.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable eluent system (e.g., 20% ethyl acetate in hexane) to separate the starting material and the product. The disappearance of the starting material spot indicates the completion of the reaction.

Q5: What is the expected melting point of this compound?

Data Presentation

Table 1: Typical Reaction Conditions for the Nitration of a Chloro-Fluoroaniline Derivative

ParameterConditionRationale
Starting Material 4-chloro-2-fluoroanilineA structurally similar compound to 4-chloro-5-fluoroaniline.[1]
Nitrating Agent Fuming Nitric Acid in Conc. H₂SO₄A strong nitrating system suitable for deactivated rings.[1]
Temperature -20°C to -15°CMinimizes side reactions and oxidation.[1]
Reaction Time 1.5 hoursSufficient time for complete conversion at low temperatures.[1]
Work-up Quenching on ice, extraction with etherStandard procedure to isolate the organic product.[1]
Purification Crystallization from toluene/hexaneEffective for removing impurities and isolating the product.[1]

Table 2: Experimental Log for Yield Optimization

Researchers can use this table to record their experimental parameters and results to systematically optimize the reaction yield.

Experiment IDStarting Material (mol)Nitrating Agent (mol)Temperature (°C)Reaction Time (h)Observed Yield (%)Purity (by HPLC/NMR)Notes
1
2
3

Experimental Protocols

Protocol 1: Direct Nitration of 4-Chloro-5-fluoroaniline (Proposed)

This protocol is adapted from the synthesis of the isomer 4-chloro-2-fluoro-5-nitroaniline and should be optimized for the specific starting material.[1]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-5-fluoroaniline (1 equivalent) in concentrated sulfuric acid (5-10 volumes).

  • Cooling: Cool the mixture to -5°C to 0°C in an ice-salt bath.

  • Nitration: Add a pre-cooled mixture of fuming nitric acid (1.05 equivalents) and concentrated sulfuric acid (2 volumes) dropwise to the reaction mixture, ensuring the temperature does not exceed 0°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

  • Washing: Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography.

Visualizations

experimental_workflow Synthesis Workflow for this compound start Start: 4-Chloro-5-fluoroaniline dissolve Dissolve in conc. H₂SO₄ start->dissolve cool Cool to -5°C to 0°C dissolve->cool nitration Add HNO₃/H₂SO₄ dropwise cool->nitration react Stir for 1-2 hours at 0°C nitration->react workup Quench on ice and extract react->workup purify Recrystallize or use column chromatography workup->purify product Product: this compound purify->product

Caption: Proposed synthesis workflow for this compound.

troubleshooting_workflow Troubleshooting Low Yield low_yield Low Yield Observed check_temp Was temperature maintained at < 0°C? low_yield->check_temp temp_yes Yes check_temp->temp_yes Yes temp_no No: Improve cooling efficiency check_temp->temp_no No check_reagents Were reagent ratios correct? reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No: Recalculate and use precise measurements check_reagents->reagents_no No check_purity Is starting material pure? purity_yes Yes: Consider amine protection strategy check_purity->purity_yes Yes purity_no No: Purify starting material check_purity->purity_no No temp_yes->check_reagents reagents_yes->check_purity

Caption: Logical workflow for troubleshooting low reaction yield.

References

Technical Support Center: Regioselectivity in Reactions of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) concerning the regioselectivity of reactions involving 4-Chloro-5-fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: this compound has three primary reactive sites for the transformations discussed in this guide:

  • C4-Cl bond: Susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • C5-F bond: Also a potential site for SNAr reactions, though generally less reactive than the C-Cl bond in such transformations. In palladium-catalyzed cross-couplings, the C-F bond is significantly less reactive than the C-Cl bond.

  • Nitro group (-NO₂): Readily undergoes reduction to an amino group (-NH₂), which can then participate in subsequent cyclization reactions, such as the formation of benzimidazoles.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction with this compound, which halogen is preferentially substituted?

A2: In nucleophilic aromatic substitution (SNAr) reactions of analogous compounds like 5-Chloro-4-fluoro-2-nitroaniline, the chlorine atom is selectively displaced over the fluorine atom. This selectivity is attributed to the C-Cl bond being weaker than the C-F bond, making it easier to break, even though the higher electronegativity of fluorine makes the carbon at C5 more electrophilic. While direct experimental data for this compound is limited, similar regioselectivity is expected.

Q3: Is it possible to achieve selective palladium-catalyzed cross-coupling at either the C-Cl or C-F bond?

A3: Yes, selective cross-coupling is highly probable. In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of aryl halides typically follows the order: I > Br > Cl >> F. Therefore, the C-Cl bond at the C4 position is expected to be significantly more reactive than the C-F bond at the C5 position. This difference in reactivity should allow for selective functionalization at the C4 position while leaving the C-F bond intact.

Q4: What are the common subsequent reactions after modifying this compound?

A4: A common and synthetically useful transformation is the reduction of the nitro group to an amine. This creates an ortho-phenylenediamine derivative, which is a key precursor for the synthesis of benzimidazoles. This can often be performed in a one-pot reaction following an initial substitution or coupling reaction.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Insufficiently activated aromatic ring.2. Poor nucleophile.3. Inappropriate solvent.4. Low reaction temperature.1. The nitro group in this compound provides strong activation. If reactivity is still low, consider using a stronger base to enhance the nucleophilicity of the incoming nucleophile.2. Use a stronger or less sterically hindered nucleophile. For alcohols and thiols, pre-formation of the corresponding alkoxide or thiolate with a base like NaH or K₂CO₃ is recommended.3. Use a polar aprotic solvent such as DMF, DMSO, or THF to enhance the rate of SNAr reactions.4. Gradually increase the reaction temperature while monitoring for decomposition.
Mixture of products (substitution at both Cl and F) 1. Harsh reaction conditions.2. Prolonged reaction time.1. Reduce the reaction temperature and/or use a milder base.2. Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-substituted product is predominantly formed.
Side reactions involving the aniline group The amino group is nucleophilic and can compete with the intended nucleophile.Protect the aniline's amino group as an acetamide before performing the SNAr reaction. The protecting group can be removed later by acid or base hydrolysis.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig)
Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Inactive catalyst.2. Inappropriate ligand.3. Unsuitable base or solvent.4. Low reaction temperature.1. Ensure the palladium precatalyst is properly activated to Pd(0) in situ or use a pre-formed Pd(0) catalyst.2. For aryl chlorides, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required.3. Use a strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃. Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used.4. Increase the reaction temperature, often to reflux.
Reaction at the C-F bond instead of or in addition to C-Cl Highly unlikely under standard conditions due to the strength of the C-F bond.This would be an unexpected result. Confirm the identity of your product. If C-F activation is desired, specialized catalytic systems are typically required.
Dehalogenation (hydrodehalogenation) The aryl halide is reduced instead of coupled.1. Ensure strictly anaerobic conditions.2. Use a different palladium source or ligand.3. Add a halide scavenger like silver salts in some cases.
Homocoupling of the boronic acid (Suzuki) The boronic acid couples with itself.Use a slight excess of the boronic acid (1.1-1.5 equivalents) and ensure efficient stirring.

Experimental Protocols & Data

Regioselective Nucleophilic Aromatic Substitution (SNAr)

Reaction Scheme:

Benzimidazole_Synthesis start This compound (or derivative) reduction Reduction of Nitro Group (e.g., Fe/AcOH or H₂, Pd/C) start->reduction intermediate ortho-Phenylenediamine Intermediate reduction->intermediate cyclization Cyclization with Aldehyde (or other C1 source) intermediate->cyclization product Substituted Benzimidazole cyclization->product

Technical Support Center: Synthesis of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of 4-Chloro-5-fluoro-2-nitroaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Presence of Unreacted Starting Material (3-Chloro-4-fluoroaniline)

  • Possible Causes:

    • Insufficient nitrating agent.

    • Reaction temperature is too low.

    • Short reaction time.

  • Troubleshooting Steps:

    • Optimize Reagent Stoichiometry: Gradually increase the molar ratio of the nitrating agent to the starting material. Monitor the reaction progress by HPLC or TLC to determine the optimal ratio.

    • Adjust Reaction Temperature: Carefully increase the reaction temperature in small increments. Be aware that higher temperatures may lead to the formation of undesired side products.

    • Extend Reaction Time: Increase the duration of the reaction and monitor for the disappearance of the starting material.

Issue 2: Formation of Positional Isomers

  • Possible Causes:

    • The directing effects of the substituents on the aniline ring can lead to the formation of multiple isomers during nitration.

    • Reaction conditions (temperature, solvent, nitrating agent) can influence the isomer distribution.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Maintain a low and consistent temperature during the addition of the nitrating agent to improve regioselectivity.

    • Choice of Nitrating Agent: Investigate different nitrating agents (e.g., nitric acid/sulfuric acid, potassium nitrate/sulfuric acid) as they can affect the isomer ratio.

    • Purification: Develop an effective purification method, such as fractional crystallization or column chromatography, to separate the desired isomer from the unwanted ones.

Issue 3: Presence of Dinitrated Impurities

  • Possible Causes:

    • Excess of nitrating agent.

    • Elevated reaction temperature.

    • Prolonged reaction time.

  • Troubleshooting Steps:

    • Stoichiometric Control: Use a precise amount of the nitrating agent. A slight excess may be necessary for complete conversion, but a large excess should be avoided.

    • Temperature Management: Conduct the reaction at a controlled low temperature to minimize over-nitration.

    • Monitor Reaction Progress: Closely monitor the reaction by HPLC or TLC and stop the reaction once the desired product is formed and before significant amounts of dinitrated products appear.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most probable synthetic route is the nitration of 3-Chloro-4-fluoroaniline. This reaction involves the electrophilic substitution of a nitro group onto the aromatic ring.

Q2: What are the common impurities I should expect in the synthesis of this compound?

A2: Common impurities include unreacted 3-Chloro-4-fluoroaniline, positional isomers (such as 3-chloro-4-fluoro-6-nitroaniline and 5-chloro-4-fluoro-2-nitroaniline), and dinitrated byproducts.

Q3: How can I best monitor the progress of the reaction?

A3: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective techniques for monitoring the reaction. These methods can help you track the consumption of the starting material and the formation of the product and impurities over time.

Q4: What purification techniques are most effective for isolating this compound?

A4: Recrystallization from a suitable solvent system is a common and effective method for purifying the final product. For challenging separations of isomers, column chromatography may be necessary. Acid-base extraction can also be employed to remove acidic or basic impurities.[1]

Q5: What analytical methods are recommended for purity analysis and impurity profiling?

A5: A combination of chromatographic and spectroscopic techniques is recommended. HPLC with UV detection is ideal for quantifying the purity and known impurities.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information for the unambiguous identification of impurities.[4]

Data Presentation

Table 1: Effect of Reaction Temperature on Impurity Profile (Illustrative Data)

Reaction Temperature (°C)This compound (%)Unreacted Starting Material (%)Positional Isomers (%)Dinitrated Impurities (%)
085.210.14.50.2
1092.52.34.80.4
2590.10.56.23.2

Table 2: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[2]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Gradient 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30-35 min: 80% to 20% B; 35-40 min: 20% B[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 30 °C[2]
Detection Wavelength 254 nm[2]
Injection Volume 10 µL[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (General Procedure)

  • Dissolution: Dissolve 3-Chloro-4-fluoroaniline in a suitable solvent such as concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution while maintaining the low temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over ice-water to precipitate the crude product.

  • Filtration and Washing: Filter the solid product, wash with cold water until the washings are neutral, and dry the product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: HPLC Analysis of Reaction Mixture

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture and quench it in a known volume of a suitable diluent (e.g., acetonitrile/water).

  • Dilution: Dilute the quenched sample to a concentration suitable for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample into the HPLC system using the parameters outlined in Table 2.

  • Quantification: Determine the relative percentages of the starting material, product, and impurities by peak area normalization.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 3-Chloro-4-fluoroaniline reaction Nitration (HNO3/H2SO4, 0-5 °C) start->reaction product Crude this compound reaction->product recrystallization Recrystallization product->recrystallization pure_product Pure this compound recrystallization->pure_product hplc HPLC Analysis pure_product->hplc gcms GC-MS Analysis pure_product->gcms Impurity_Formation cluster_reaction Nitration Reaction cluster_impurities Potential Impurities main_reactant 3-Chloro-4-fluoroaniline nitration Nitrating Agent (e.g., HNO3/H2SO4) main_reactant->nitration Incomplete Reaction main_reactant->nitration Main Pathway main_product This compound (Desired Product) nitration->main_product Main Pathway unreacted Unreacted Starting Material nitration->unreacted isomers Positional Isomers nitration->isomers Alternative Nitration Sites dinitrated Dinitrated Products nitration->dinitrated main_product->nitration Over-nitration

References

Technical Support Center: 4-Chloro-5-fluoro-2-nitroaniline Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-5-fluoro-2-nitroaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in research and development?

This compound is a versatile intermediate in organic synthesis, primarily utilized as a building block for more complex molecules in the pharmaceutical, agrochemical, and dye industries.[1] Its structure, featuring chloro, fluoro, and nitro groups, offers multiple reaction sites for further chemical modifications. In medicinal chemistry, it serves as a precursor for the synthesis of various active pharmaceutical ingredients (APIs), where the fluorine atom can enhance metabolic stability and the nitro group can be readily transformed into other functional groups.[1][2]

Q2: What are the main safety precautions to consider when handling this compound?

Like many nitroaniline derivatives, this compound should be handled with care. It is advisable to work in a well-ventilated area or a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust, ingestion, and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Q3: How should this compound be properly stored?

To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. It is incompatible with strong oxidizing agents.[3]

Troubleshooting Guide for Synthesis

The synthesis of this compound typically involves the nitration of a corresponding halogenated aniline. Below are common issues encountered during this process and their potential solutions.

Problem 1: Low Yield of the Desired Product

Potential Cause Suggested Solution
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the nitrating agent is fresh and added in the correct stoichiometric ratio.- Optimize reaction time and temperature. Nitration of anilines is often performed at low temperatures (-20°C to 0°C) to control the reaction rate.[4]
Side Reactions - The amino group is highly activating, which can lead to the formation of multiple nitrated products or oxidation.[5] Protecting the amino group as an acetanilide before nitration can improve selectivity and yield.[6][7]- Formation of meta-isomers can occur if the reaction is too acidic, leading to the protonation of the aniline to form the meta-directing anilinium ion. Careful control of pH is crucial.
Product Loss During Workup - Ensure complete precipitation of the product by pouring the reaction mixture into ice-water.[4]- Optimize the extraction solvent and perform multiple extractions to ensure complete recovery from the aqueous phase.

Problem 2: Formation of Impurities and Side Products

Potential Cause Suggested Solution
Over-nitration (di- or tri-nitrated products) - Use a milder nitrating agent or reduce the amount of the nitrating agent.- Protect the amino group to reduce its activating effect.[7]
Oxidation of the Aniline - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Maintain a low reaction temperature.
Formation of Positional Isomers - The directing effects of the chloro and fluoro substituents will influence the position of nitration. The use of a protecting group on the amine can enhance regioselectivity.
Dark, Tarry Reaction Mixture - This often indicates oxidation or polymerization of the aniline. Ensure the starting material is pure and consider using a protecting group.[6]

Problem 3: Difficulty in Product Purification

Potential Cause Suggested Solution
Presence of Closely Related Isomers - Recrystallization from a suitable solvent system (e.g., toluene/hexane mixture) can be effective.[4]- Column chromatography on silica gel may be necessary for separating isomers with similar polarities.
Residual Starting Material - Optimize the reaction conditions to drive the reaction to completion.- An acidic wash during workup can remove unreacted basic aniline starting material.
Colored Impurities - Treatment with activated carbon during recrystallization can help remove colored byproducts.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol is adapted from the synthesis of a related isomer, 4-chloro-2-fluoro-5-nitroaniline, and may require optimization for the target compound.[4]

Materials:

  • 4-Chloro-5-fluoroaniline

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Ice

  • Diethyl Ether (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate Solution

  • Toluene

  • Hexane

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flask, dissolve 4-Chloro-5-fluoroaniline in concentrated sulfuric acid.

  • Cool the mixture to a low temperature (e.g., -20°C to 0°C) using an ice-salt bath.

  • Slowly add fuming nitric acid dropwise to the cooled mixture while maintaining the low temperature.

  • Stir the reaction mixture at this temperature for a specified time (e.g., 1.5 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, carefully pour the mixture into a beaker containing ice-water to precipitate the crude product.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of toluene and hexane.

Purification and Analysis

Recrystallization:

The crude this compound can be purified by recrystallization. A common solvent system for similar compounds is a mixture of toluene and hexane.[4] The ratio of the solvents may need to be optimized to achieve good recovery and purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a suitable method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column is typically used for aniline derivatives.

Parameter Typical Conditions
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30°C

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used to identify and quantify volatile impurities.

Parameter Typical Conditions
Column Capillary column suitable for amine analysis (e.g., DB-5ms)
Carrier Gas Helium
Injector Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

Visualized Workflows and Pathways

Troubleshooting_Synthesis start Start Synthesis of This compound check_yield Low Product Yield? start->check_yield check_purity Product Impure? check_yield->check_purity No incomplete_rxn Incomplete Reaction: - Monitor with TLC/HPLC - Check reagents - Optimize time/temp check_yield->incomplete_rxn Yes side_reactions Side Reactions: - Protect amino group - Control pH check_yield->side_reactions Yes workup_loss Workup Loss: - Optimize extraction check_yield->workup_loss Yes isomers Isomeric Impurities: - Recrystallize - Column chromatography check_purity->isomers Yes oxidation Oxidation/Tarry Mixture: - Use inert atmosphere - Lower temperature check_purity->oxidation Yes start_material Unreacted Starting Material: - Drive reaction to completion - Acidic wash check_purity->start_material Yes success Pure Product Obtained check_purity->success No incomplete_rxn->check_purity side_reactions->check_purity workup_loss->check_purity isomers->success oxidation->success start_material->success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Synthesis_Pathway cluster_0 Protected Route cluster_1 Direct Route (Lower Selectivity) start 4-Chloro-5-fluoroaniline protection Amino Group Protection (e.g., Acetylation) start->protection direct_nitration Direct Nitration (HNO3/H2SO4) start->direct_nitration nitration Nitration (HNO3/H2SO4) protection->nitration deprotection Deprotection (Hydrolysis) nitration->deprotection product This compound deprotection->product direct_nitration->product

Caption: Synthetic pathways for the preparation of this compound, highlighting both direct and protected routes.

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 4-Chloro-5-fluoro-2-nitroaniline for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Spectroscopic techniques provide a powerful, non-destructive suite of tools to elucidate the molecular framework of a synthesized compound. This guide offers a comparative spectral analysis of 4-Chloro-5-fluoro-2-nitroaniline, a substituted aromatic amine, against structurally similar alternatives to demonstrate the principles of structural confirmation.

This document will delve into the interpretation of Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to unambiguously identify this compound.

Workflow for Spectroscopic Structure Confirmation

The process of confirming a chemical structure through spectroscopic analysis follows a logical progression. Initially, different spectroscopic techniques are employed to gather data on the various structural aspects of the molecule. This data is then collectively analyzed to piece together the complete molecular structure.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Structure Elucidation Sample (this compound) Sample (this compound) FTIR FT-IR Spectroscopy Sample (this compound)->FTIR MS Mass Spectrometry Sample (this compound)->MS NMR NMR Spectroscopy Sample (this compound)->NMR Functional_Groups Functional Group Identification FTIR->Functional_Groups Molecular_Weight Molecular Weight and Formula MS->Molecular_Weight Connectivity Atom Connectivity and Stereochemistry NMR->Connectivity Structure_Confirmation Final Structure Confirmation Functional_Groups->Structure_Confirmation Molecular_Weight->Structure_Confirmation Connectivity->Structure_Confirmation

A logical workflow for confirming a chemical structure using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Comparative FT-IR Data

The following table compares the key vibrational frequencies for this compound and two related compounds, 4-Chloro-2-nitroaniline and 4-Fluoro-2-nitroaniline.

Vibrational Mode This compound (cm⁻¹) 4-Chloro-2-nitroaniline (cm⁻¹) [1]4-Fluoro-2-nitroaniline (cm⁻¹)
N-H Stretch~3400-3300~3400-3300~3400-3300
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
N-O Stretch (Asymmetric)~1530-1500~1520~1530
N-O Stretch (Symmetric)~1350-1330~1340~1350
C=C Stretch (Aromatic)~1620, ~14701628~1620
C-F Stretch~1250-1100-~1250-1100
C-Cl Stretch~800-600~740-
N-H Bend~16201628~1620

Note: Data for this compound is predicted based on characteristic functional group frequencies and comparison with analogues. Data for 4-Fluoro-2-nitroaniline is based on typical values for this compound.

The presence of both C-F and C-Cl stretching bands is a key distinguishing feature for this compound.

Experimental Protocol: FT-IR Spectroscopy (Solid Sample)
  • Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[2] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[2]

  • Background Spectrum : A background spectrum of a blank KBr pellet is recorded to account for atmospheric and instrumental noise.[3]

  • Sample Spectrum : The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition : The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring its mass-to-charge ratio (m/z). Electron ionization (EI) is a common technique that also induces fragmentation, offering clues about the molecule's structure.

Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight ( g/mol ) Molecular Ion (M⁺, m/z) Key Fragment Ions (m/z)
This compoundC₆H₄ClFN₂O₂190.56190/192160, 144, 114, 86
4-Chloro-2-nitroanilineC₆H₅ClN₂O₂172.57172/174142, 126, 99, 75
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.11156126, 110, 83

Data for 5-Chloro-4-fluoro-2-nitroaniline from NIST WebBook.[5] Data for 4-Chloro-2-nitroaniline from various sources.[6] Data for 4-Fluoro-2-nitroaniline from NIST WebBook.[7]

The molecular ion peak at m/z 190, with a characteristic M+2 peak at m/z 192 in an approximate 3:1 ratio, is indicative of the presence of a single chlorine atom in this compound. This, combined with the molecular weight, strongly supports the proposed structure over the other alternatives.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is heated to ensure vaporization into the ion source.

  • Ionization : In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Chemical Structure of this compound

The following diagram illustrates the chemical structure of this compound with numbered carbon and hydrogen atoms to aid in the interpretation of the NMR spectra.

G cluster_0 This compound a

Chemical structure of this compound.
¹H NMR Spectroscopy

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
This compound (Predicted) H-3~7.5dJ(H-F) ≈ 7
H-6~7.0dJ(H-F) ≈ 10
NH₂~6.0br s-
4-Chloro-2-nitroaniline H-38.12d2.5
H-57.36dd9.0, 2.5
H-66.81d9.0
NH₂5.98br s-
4-Fluoro-2-nitroaniline H-37.85dd9.0, 3.0
H-57.15ddd9.0, 7.5, 3.0
H-66.85dd9.0, 4.5
NH₂6.0br s-

¹H NMR data for 4-Chloro-2-nitroaniline and 4-Fluoro-2-nitroaniline from various sources.[8][9]

For this compound, the presence of only two aromatic signals, both appearing as doublets due to coupling with the fluorine atom, would be a key identifier. The absence of proton-proton coupling in the aromatic region is a distinct feature.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound Carbon Chemical Shift (δ, ppm) Coupling
This compound (Predicted) C-1~145-
C-2~135-
C-3~120d, J(C-F) ≈ 5 Hz
C-4~125d, J(C-F) ≈ 20 Hz
C-5~150d, J(C-F) ≈ 250 Hz
C-6~115d, J(C-F) ≈ 25 Hz
4-Chloro-2-nitroaniline C-1146.0-
C-2132.3-
C-3125.4-
C-4129.9-
C-5119.4-
C-6115.0-
4-Fluoro-2-nitroaniline C-1142.6d, J(C-F) ≈ 2 Hz
C-2135.5-
C-3122.3d, J(C-F) ≈ 10 Hz
C-4156.4d, J(C-F) ≈ 240 Hz
C-5116.1d, J(C-F) ≈ 22 Hz
C-6110.2d, J(C-F) ≈ 27 Hz

¹³C NMR data for 4-Chloro-2-nitroaniline and 4-Fluoro-2-nitroaniline from various sources.[10][11][12]

The ¹³C NMR spectrum of this compound is expected to show six distinct aromatic signals. A key feature would be the large coupling constant for C-5 due to its direct attachment to the fluorine atom, and smaller C-F couplings for the adjacent carbons (C-4 and C-6) and the meta carbon (C-3).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument Setup : The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.

  • ¹H NMR Acquisition : A standard ¹H NMR spectrum is acquired. Key parameters include the pulse angle, acquisition time, and relaxation delay.[13]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired.[14] This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.[15][16]

Conclusion

The collective and comparative analysis of FT-IR, Mass Spectrometry, and NMR (¹H and ¹³C) data provides a robust and definitive method for the structural confirmation of this compound. Each technique offers unique and complementary information. The FT-IR spectrum confirms the presence of the key functional groups (amine, nitro, C-F, C-Cl). Mass spectrometry establishes the correct molecular weight and elemental composition, with the isotopic pattern confirming the presence of chlorine. Finally, ¹H and ¹³C NMR spectroscopy reveal the precise connectivity of the atoms within the molecule, with the characteristic chemical shifts and coupling patterns, particularly the C-F and H-F couplings, providing unambiguous evidence for the assigned structure and distinguishing it from its structural analogues.

References

A Comparative Guide to the Purity Analysis of 4-Chloro-5-fluoro-2-nitroaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. 4-Chloro-5-fluoro-2-nitroaniline is a key building block in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity a critical aspect of quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for the analysis of non-volatile and thermally labile compounds like substituted nitroanilines, offering high resolution and sensitivity.[1][2]

This guide provides a detailed comparison of a reversed-phase HPLC (RP-HPLC) method with Gas Chromatography-Mass Spectrometry (GC-MS), an alternative technique, for the purity assessment of this compound. The comparison is supported by hypothetical experimental data to illustrate the performance of each method.

Primary Purity Assessment: The HPLC Method

RP-HPLC is well-suited for the analysis of this compound due to the compound's polarity and aromatic nature. This method allows for the separation of the main compound from potential impurities, such as isomers, starting materials, or degradation products.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is often preferred for nitroanilines to avoid potential thermal degradation, GC-MS serves as a powerful alternative, particularly for identifying and quantifying volatile and semi-volatile impurities.[3][4] Although derivatization may sometimes be necessary for polar analytes to improve their volatility and thermal stability, many aniline derivatives can be analyzed directly.[4][5]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a standard RP-HPLC method for the purity analysis of this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A gradient elution of Acetonitrile (Solvent A) and 0.1% Formic Acid in Water (Solvent B).[1]

    • Gradient Program:

      • 0-5 min: 50% A

      • 5-20 min: 50% to 90% A

      • 20-25 min: 90% A

      • 25.1-30 min: 50% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Detection Wavelength: 254 nm.[2]

    • Injection Volume: 10 µL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase (initial composition) to create a 1 mg/mL stock solution.

    • Dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general method for the analysis of this compound and its volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).[5]

  • Chromatographic Conditions:

    • Column: A capillary column suitable for the analysis of polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in a suitable solvent such as methylene chloride or ethyl acetate.

    • If necessary, perform a derivatization step to improve analyte stability and volatility.

    • Filter the sample through a 0.45 µm syringe filter.

  • Data Analysis: Purity is assessed by the area percentage of the main peak. Impurities are identified by their mass spectra and retention times.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the purity analysis of this compound.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 1.5%< 2.5%
Limit of Detection (LOD) ~0.05 µg/mL~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL~0.3 µg/mL
Analysis Time ~30 minutes~20 minutes
Thermolabile Compounds SuitablePotential for degradation
Impurity Identification Based on retention timeDefinitive (Mass Spectra)

Visualization of Experimental Workflow and Method Comparison

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report Method_Comparison cluster_choices Analytical Method Selection cluster_hplc_attr HPLC-UV Attributes cluster_gcms_attr GC-MS Attributes start Purity Analysis of This compound hplc HPLC-UV start->hplc gcms GC-MS start->gcms hplc_adv Advantages: - High precision and accuracy - Suitable for thermolabile compounds - Robust for routine QC hplc->hplc_adv hplc_disadv Limitations: - Impurity identification is not definitive hplc->hplc_disadv gcms_adv Advantages: - Definitive impurity identification (MS) - Excellent for volatile impurities gcms->gcms_adv gcms_disadv Limitations: - Potential for thermal degradation - May require derivatization gcms->gcms_disadv

References

Comparative Biological Activities of 4-Chloro-5-fluoro-2-nitroaniline Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of derivatives of 4-Chloro-5-fluoro-2-nitroaniline. The information presented is supported by experimental data to facilitate informed decisions in drug discovery programs.

Derivatives of this compound have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities, most notably anticancer and antimicrobial properties. The unique substitution pattern of the parent molecule, featuring chloro, fluoro, and nitro groups, provides a scaffold for the synthesis of diverse derivatives with potentially enhanced therapeutic efficacy. This guide summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of their potential.

Anticancer Activity

Recent studies have focused on the synthesis of benzimidazole derivatives from this compound, which have demonstrated significant cytotoxic effects against various cancer cell lines. The benzimidazole scaffold is a well-established pharmacophore in cancer therapy, known to interact with various biological targets.[1][2]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1d N-substituted 6-chloro-1H-benzimidazoleMultiple1.84 - 10.28 (µg/mL)[3]
2d N-substituted 6-chloro-1H-benzimidazoleMultiple1.84 - 10.28 (µg/mL)[3]
3s N-substituted 6-nitro-1H-benzimidazoleMultiple1.84 - 10.28 (µg/mL)[3]
4b N-substituted 6-nitro-1H-benzimidazoleMultiple1.84 - 10.28 (µg/mL)[3]
4k N-substituted 6-nitro-1H-benzimidazoleMultiple1.84 - 10.28 (µg/mL)[3]
V7 Benzimidazole analogH103 (Oral Squamous Cell Carcinoma)11.64[4]
H314 (Oral Squamous Cell Carcinoma)16.68[4]
HCT116 (Colorectal Carcinoma)13.30[4]

Table 1: Anticancer Activity of Selected this compound Derivatives. This table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines.

Antimicrobial Activity

In addition to their anticancer potential, derivatives of this compound have been investigated for their antimicrobial properties. The presence of halogen and nitro groups can contribute to the antimicrobial efficacy of these compounds.[5]

Compound IDDerivative ClassBacterial StrainMIC (µg/mL)Reference
1d N-substituted 6-chloro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSA2 - 16[3]
2d N-substituted 6-chloro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSA2 - 16[3]
3s N-substituted 6-nitro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSA2 - 16[3]
4b N-substituted 6-nitro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSA2 - 16[3]
4k N-substituted 6-nitro-1H-benzimidazoleE. coli, S. faecalis, MSSA, MRSA2 - 16[3]
4k N-substituted 6-nitro-1H-benzimidazoleC. albicans, A. niger8 - 16[3]

Table 2: Antimicrobial Activity of Selected this compound Derivatives. This table presents the Minimum Inhibitory Concentration (MIC) values of various derivatives against different bacterial and fungal strains.

Experimental Protocols

Synthesis of Benzimidazole Derivatives from this compound

A general method for the synthesis of benzimidazole derivatives involves the condensation of an o-phenylenediamine with an aldehyde. In the context of this compound, the nitro group is first reduced to an amine to form the corresponding o-phenylenediamine, which is then reacted with various substituted aldehydes.

G cluster_synthesis General Synthesis Workflow Start 4-Chloro-5-fluoro- 2-nitroaniline Step1 Reduction of Nitro Group Start->Step1 Intermediate Substituted o-phenylenediamine Step1->Intermediate Step2 Condensation with Substituted Aldehyde Intermediate->Step2 Product Benzimidazole Derivative Step2->Product

A generalized workflow for the synthesis of benzimidazole derivatives.
Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

G cluster_mtt MTT Assay Workflow Seeding Seed Cells (96-well plate) Incubation1 Incubate (24h) Seeding->Incubation1 Treatment Add Test Compounds Incubation1->Treatment Incubation2 Incubate (48-72h) Treatment->Incubation2 MTT Add MTT Reagent Incubation2->MTT Incubation3 Incubate (4h) MTT->Incubation3 Solubilize Add Solubilizing Agent Incubation3->Solubilize Read Measure Absorbance Solubilize->Read

A step-by-step workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth medium.

  • Serial Dilution: Perform serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Targeting Cancer Signaling Pathways

Benzimidazole derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[1][11][12] While the specific targets of this compound derivatives are still under investigation, related compounds are known to inhibit protein kinases within pathways such as the MAPK/ERK and PI3K/Akt pathways.[13][14][15]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth and division.[16] Its aberrant activation is a hallmark of many cancers.

G cluster_mapk MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->Raf Inhibitor->MEK

Inhibition of the MAPK/ERK pathway by benzimidazole derivatives.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival, growth, and metabolism that is frequently dysregulated in cancer.[1][14][15]

G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Growth mTOR->Survival Inhibitor Benzimidazole Derivative Inhibitor->PI3K Inhibitor->Akt

Inhibition of the PI3K/Akt pathway by benzimidazole derivatives.

References

Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-5-fluoro-2-nitroaniline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 4-Chloro-5-fluoro-2-nitroaniline analogs and related substituted 2-nitroanilines, offering insights into their potential as therapeutic agents. By examining available experimental data, we can delineate the key structural features that drive their anticancer and antimicrobial properties.

The 2-nitroaniline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and ability to interact with biological targets. This guide will delve into the structure-activity relationships (SAR) of this class of compounds, presenting available quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of more potent and selective drug candidates.

Comparative Biological Activity of Substituted 2-Nitroaniline Derivatives

While specific SAR studies on this compound analogs are not extensively documented in publicly available literature, we can draw valuable comparisons from studies on the broader class of N-substituted 2-nitroaniline derivatives. The following tables summarize the reported anticancer and antimicrobial activities of various analogs, highlighting the impact of different substituents on their biological efficacy.

Anticancer Activity

The cytotoxic effects of N-substituted 2-nitroaniline derivatives have been evaluated against various cancer cell lines, with IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) ranging from nanomolar to micromolar concentrations.[1] This demonstrates the potential of this scaffold in the development of novel anticancer agents.[1]

Compound IDN-SubstituentCancer Cell LineIC50 (µM)
1a 4-MethylphenylHCT1160.0059
1b 4-(Dimethylamino)phenylHCT1168.7
2a 2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold
3a Pyrimidine derivativeMer Kinase0.0185
3b Pyrimidine derivativec-Met Kinase0.0336

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives.[1]

Antimicrobial Activity

In addition to their anticancer properties, these derivatives have shown promise as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDN-SubstituentBacterial StrainMIC (µg/mL)
4a 3-ChlorophenylStaphylococcus aureus12.5
4b 4-FluorophenylStaphylococcus aureus25
5a 3-ChlorophenylEscherichia coli50
5b 4-FluorophenylEscherichia coli100

Table 2: Antimicrobial Activity of Selected N-Substituted 2-Nitroaniline Derivatives.

The Influence of Chloro and Fluoro Substituents

The presence of chlorine and fluorine atoms on the aniline ring is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.

  • Lipophilicity and Membrane Permeability: Halogens, particularly chlorine, can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target. The introduction of fluorine atoms can also enhance lipophilicity and metabolic stability.[2]

  • Target Binding: Chloro and fluoro substituents can engage in specific interactions, such as halogen bonding and hydrophobic interactions, with amino acid residues in the binding sites of target proteins, like kinases. This can lead to increased binding affinity and selectivity.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of metabolism, leading to a longer in vivo half-life of the drug.[2]

The 4-chloro and 5-fluoro substitution pattern in the title compound is of particular interest. The electron-withdrawing nature of these halogens, in conjunction with the nitro group, significantly influences the electronic properties of the aniline ring. This can affect the pKa of the amine group and its ability to act as a hydrogen bond donor or acceptor, which is often crucial for binding to kinase hinge regions.

Experimental Protocols

To facilitate the comparison and further investigation of this compound analogs, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., this compound analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing Key Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a general kinase signaling pathway and the experimental workflow for a kinase inhibitor screening assay.

kinase_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras P Ligand Growth Factor Ligand->Receptor Kinase_Inhibitor Kinase Inhibitor (e.g., 2-Nitroaniline Analog) Raf Raf Kinase_Inhibitor->Raf Inhibition Ras->Raf P MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factor Transcription Factor ERK->Transcription_Factor P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

A simplified representation of a generic kinase signaling pathway targeted by inhibitors.

experimental_workflow cluster_workflow Kinase Inhibitor Screening Workflow Compound_Prep 1. Compound Preparation (Serial Dilution) Kinase_Reaction 2. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Compound_Prep->Kinase_Reaction Detection 3. Signal Detection (e.g., Luminescence) Kinase_Reaction->Detection Data_Analysis 4. Data Analysis (IC50 Determination) Detection->Data_Analysis SAR_Analysis 5. Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

A flowchart outlining the key steps in a typical in vitro kinase inhibitor screening assay.

References

The Impact of Fluorination on Nitroanilines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the strategic modification of molecular scaffolds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. Among the various chemical modifications, fluorination has emerged as a powerful tool. This guide provides a comparative study of fluorinated versus non-fluorinated nitroanilines, focusing on 4-fluoro-2-nitroaniline and its non-fluorinated counterpart, 2-nitroaniline. We will delve into their physicochemical properties, metabolic stability, and cytotoxicity, supported by experimental data and detailed protocols.

Physicochemical Properties: A Tale of Two Solubilities

The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity (LogP) and aqueous solubility. These parameters are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of 4-Fluoro-2-nitroaniline and 2-Nitroaniline

Property4-Fluoro-2-nitroaniline2-NitroanilineSource(s)
LogP 1.31.85[1][2]
Aqueous Solubility Insoluble in water1170 mg/L at 20°C[2][3]
Melting Point 90-94 °C70-73 °C[4][5]

The fluorine atom in 4-fluoro-2-nitroaniline, being highly electronegative, can influence the molecule's electron distribution.[6] This can lead to altered intermolecular interactions and, consequently, changes in physical properties like melting point and solubility. The data suggests that while both compounds have relatively low aqueous solubility, the introduction of fluorine in this specific position renders the compound insoluble in water.[3] The LogP value, a measure of lipophilicity, is slightly lower for the fluorinated analog, which may seem counterintuitive as fluorination often increases lipophilicity.[1][2] This highlights the context-dependent effects of fluorination, where the position of the fluorine atom and its interplay with other functional groups dictate the overall physicochemical properties.[7][8]

Metabolic Stability: The Fluorine Shield

A significant advantage of fluorination in drug design is the enhancement of metabolic stability.[9] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP) enzymes.

Table 2: Metabolic Stability Profile (Hypothetical Comparison)

Parameter4-Fluoro-2-nitroaniline2-Nitroaniline
In vitro Half-life (t½) in Liver Microsomes Expected to be longerShorter
Intrinsic Clearance (Clint) Expected to be lowerHigher

This enhanced metabolic stability can lead to a longer duration of action in vivo, potentially reducing the required dosing frequency and improving patient compliance.

Cytotoxicity: A Double-Edged Sword

The cytotoxicity of nitroaromatic compounds is a critical consideration, particularly in the context of developing anticancer agents. The nitro group itself can be a pharmacophore, but its effects can be modulated by other substituents.

However, it is also important to note that the cytotoxicity of nitroaromatic compounds can be complex and influenced by various factors, including the specific cell line and the mechanism of action.[14] 2-nitroaniline has shown toxicity to aquatic organisms, indicating a general potential for biological disruption.[2]

Table 3: Cytotoxicity Profile (Qualitative Comparison)

CompoundExpected CytotoxicityRationale
4-Fluoro-2-nitroaniline Potentially higher than 2-nitroanilineFluorination can enhance cellular uptake and interaction with biological targets, leading to increased cytotoxicity.[12][13]
2-Nitroaniline Demonstrates baseline cytotoxicityThe nitroaromatic scaffold itself possesses inherent biological activity.[2]

Further experimental studies are required to definitively quantify and compare the cytotoxic profiles of these two compounds against various cancer cell lines.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (LogP) of a compound.

Materials:

  • Test compound (4-fluoro-2-nitroaniline or 2-nitroaniline)

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge tubes

  • Shaker

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.

  • Add a known amount of the test compound stock solution to the tube.

  • Securely cap the tube and shake it for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the tube to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm of the partition coefficient (LogP = log10(P)).

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the metabolic stability of a compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the liver microsomes in phosphate buffer at 37°C for a few minutes.

  • Add the test compound to the microsomal suspension to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.

  • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Centrifuge the terminated samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Intrinsic clearance (Clint) can be calculated as: Clint = (V/P) * k, where V is the incubation volume and P is the microsomal protein concentration.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value from the dose-response curve.

Visualizing the Processes

To better understand the experimental workflows and the potential mechanism of cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_physicochemical Physicochemical Properties cluster_biological Biological Evaluation cluster_data Data Analysis logp LogP Determination analysis Comparative Analysis logp->analysis sol Solubility Assay sol->analysis met_stab Metabolic Stability met_stab->analysis cyto Cytotoxicity Assay cyto->analysis

General experimental workflow for comparative analysis.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade stimulus Nitroaniline-induced ROS Production bax Bax/Bak Activation stimulus->bax cyto_c Cytochrome c Release bax->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis signaling pathway.

Conclusion

The strategic incorporation of fluorine into the nitroaniline scaffold presents a compelling avenue for modulating its physicochemical and biological properties. While direct quantitative comparisons between 4-fluoro-2-nitroaniline and 2-nitroaniline are not extensively documented in a single study, the principles of medicinal chemistry and data from related compounds strongly suggest that fluorination can enhance metabolic stability. The effects on lipophilicity and cytotoxicity are more nuanced and dependent on the specific molecular context. The experimental protocols provided herein offer a framework for researchers to conduct direct comparative studies, which are essential for a comprehensive understanding and for guiding the rational design of novel therapeutic agents based on the nitroaniline scaffold.

References

A Comparative Guide to the Synthetic Validation of 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 4-Chloro-5-fluoro-2-nitroaniline is a valuable substituted aniline derivative with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative overview of a proposed synthetic method and a potential alternative for the preparation of this target compound, complete with experimental protocols, comparative data, and workflow visualizations.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through different strategies. Below is a comparison of a proposed three-step method starting from 3-chloro-4-fluoroaniline and a potential alternative route involving nucleophilic aromatic substitution.

ParameterProposed Method: Nitration of 3-chloro-4-fluoroanilineAlternative Method: Amination of 1,4-dichloro-2-fluoro-5-nitrobenzene
Starting Material 3-chloro-4-fluoroaniline1,4-dichloro-2-fluoro-5-nitrobenzene
Key Transformation Electrophilic Aromatic Substitution (Nitration)Nucleophilic Aromatic Substitution (Amination)
Number of Steps 3 (Protection, Nitration, Deprotection)1
Estimated Yield 70-80% (based on analogous reactions)85-95% (based on analogous reactions)
Estimated Purity >98% (after purification)>99% (after purification)
Reaction Conditions Low temperatures (-5 to 10 °C) for nitrationElevated temperatures (e.g., 160 °C) and high pressure
Reagents Acetic anhydride, Nitric acid, Sulfuric acidLiquid ammonia, Toluene
Advantages Milder reaction conditions for the key step, avoids high-pressure apparatus.Fewer synthetic steps, potentially higher overall yield.
Disadvantages Multiple steps may lower overall efficiency.Requires a high-pressure autoclave, handling of liquid ammonia.

Proposed Synthetic Method: Nitration of 3-chloro-4-fluoroaniline

This proposed method is based on well-established procedures for the regioselective nitration of substituted anilines. The amino group is first protected as an acetamide to direct the incoming nitro group and prevent oxidation.

Experimental Protocol

Step 1: Acetylation of 3-chloro-4-fluoroaniline

  • In a suitable reaction vessel, dissolve 3-chloro-4-fluoroaniline in glacial acetic acid.

  • Slowly add acetic anhydride to the solution with stirring.

  • Heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated N-(3-chloro-4-fluorophenyl)acetamide by filtration, wash with water, and dry.

Step 2: Nitration of N-(3-chloro-4-fluorophenyl)acetamide

  • Carefully dissolve the dried N-(3-chloro-4-fluorophenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 20 °C with an ice bath.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated N-(4-chloro-5-fluoro-2-nitrophenyl)acetamide by filtration and wash thoroughly with cold water until neutral.

Step 3: Hydrolysis of N-(4-chloro-5-fluoro-2-nitrophenyl)acetamide

  • Suspend the nitrated acetanilide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture to reflux until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize it to precipitate the product.

  • Collect the solid this compound by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrolysis A 3-chloro-4-fluoroaniline B Acetic Anhydride, Acetic Acid A->B C Reflux B->C D N-(3-chloro-4-fluorophenyl)acetamide C->D E N-(3-chloro-4-fluorophenyl)acetamide F HNO3, H2SO4 (0-10 °C) E->F G N-(4-chloro-5-fluoro-2-nitrophenyl)acetamide F->G H N-(4-chloro-5-fluoro-2-nitrophenyl)acetamide I Acid or Base, Reflux H->I J This compound I->J

Proposed Synthesis Workflow

Alternative Synthetic Method: Amination of 1,4-dichloro-2-fluoro-5-nitrobenzene

This alternative route involves a single step of nucleophilic aromatic substitution, where one of the chlorine atoms of 1,4-dichloro-2-fluoro-5-nitrobenzene is displaced by an amino group. This method is potentially more direct but requires more stringent reaction conditions.

Experimental Protocol
  • Charge a high-pressure autoclave with 1,4-dichloro-2-fluoro-5-nitrobenzene and a suitable solvent such as toluene.

  • Seal the autoclave and purge it with an inert gas (e.g., nitrogen).

  • Introduce liquid ammonia into the autoclave.

  • Heat the mixture to approximately 160 °C and maintain this temperature for several hours, allowing the internal pressure to increase.

  • Monitor the reaction for completion.

  • After the reaction is complete, cool the autoclave to a safe temperature and vent the excess ammonia.

  • Transfer the reaction mixture and add water to dissolve the ammonium chloride byproduct.

  • Separate the organic layer, wash it with water, and dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

G cluster_0 Amination Reaction cluster_1 Work-up and Purification A 1,4-dichloro-2-fluoro-5-nitrobenzene B Liquid Ammonia, Toluene A->B C High Temperature & Pressure B->C D This compound C->D E Crude Product F Washing and Extraction E->F G Recrystallization F->G H Pure Product G->H

Alternative Synthesis Workflow

Conclusion

The choice between the proposed and alternative synthetic methods for this compound will depend on the specific requirements of the laboratory or production facility. The nitration of 3-chloro-4-fluoroaniline offers a pathway with milder conditions for the key nitration step, potentially making it more accessible for standard laboratory setups. In contrast, the amination of 1,4-dichloro-2-fluoro-5-nitrobenzene presents a more direct, one-step approach that could be more efficient for larger-scale production, provided the necessary high-pressure equipment is available. Both routes are chemically plausible and offer viable strategies for obtaining the target compound. Further experimental validation would be required to determine the optimal conditions and true performance metrics for each method.

A Spectroscopic Comparison of 4-Chloro-5-fluoro-2-nitroaniline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of aromatic compounds is paramount. Isomers, with their subtle yet significant differences in substituent positioning, can exhibit varied chemical reactivity and biological activity. This guide provides a comparative spectroscopic analysis of 4-Chloro-5-fluoro-2-nitroaniline and its isomers, offering a framework for their differentiation using key analytical techniques. Due to the limited availability of public experimental data for all isomers, this guide presents available data and illustrates the principles of spectroscopic differentiation with closely related compounds.

Introduction to Isomers of this compound

The core structure, 2-nitroaniline, is substituted with one chlorine and one fluorine atom on the benzene ring. The positional variations of these halogens give rise to several isomers. This guide will focus on the available data for isomers of this compound and use related compounds to demonstrate the analytical approach.

The primary isomers of interest include:

  • This compound

  • 5-Chloro-4-fluoro-2-nitroaniline

  • Other potential positional isomers.

Spectroscopic Data Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei, which is influenced by the positions of the electron-withdrawing nitro group and the halogen substituents.

Table 1: ¹H NMR Spectral Data

IsomerSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
This compound Data Not Available-
5-Chloro-4-fluoro-2-nitroaniline Data Not Available-
4-Chloro-2-nitroaniline Not Specified8.12 (d, J=2.6 Hz, 1H, H-3), 7.50 (dd, J=8.8, 2.6 Hz, 1H, H-5), 6.84 (d, J=8.8 Hz, 1H, H-6), 6.1 (br s, 2H, -NH₂)

Table 2: ¹³C NMR Spectral Data

IsomerSolventChemical Shifts (δ, ppm)
This compound Data Not Available-
5-Chloro-4-fluoro-2-nitroaniline Data Not Available-
4-Chloro-2-nitroaniline Not Specified145.5, 133.5, 129.2, 125.6, 120.0, 119.4

Note: The assignments for 4-Chloro-2-nitroaniline are predicted based on structure and typical chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups and provides information about the substitution pattern on the aromatic ring. Key vibrational frequencies for these compounds include N-H stretching of the amine, N-O stretching of the nitro group, and C-X (halogen) stretching.

Table 3: Key IR Absorption Bands (cm⁻¹)

IsomerN-H StretchNO₂ Asymmetric StretchNO₂ Symmetric StretchC-Cl StretchC-F StretchAromatic C-H Bending
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
5-Chloro-4-fluoro-2-nitroaniline ~3400, ~3300~1520~1340~800-600~1250-1000~900-675
4-Chloro-2-nitroaniline ~3480, ~3370~1525~1345~820-~870

Note: Values for 5-Chloro-4-fluoro-2-nitroaniline and 4-Chloro-2-nitroaniline are characteristic ranges and may vary based on the specific spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and its fragmentation pattern, which can aid in structural identification. The molecular ion peak (M⁺) for all isomers of this compound is expected at m/z 190, with a characteristic M+2 peak due to the chlorine isotope (³⁷Cl).

Table 4: Mass Spectrometry Data

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound Data Not Available-
5-Chloro-4-fluoro-2-nitroaniline 190 (M⁺), 192 (M⁺+2)160, 144, 126, 117
4-Chloro-2-nitroaniline 172 (M⁺), 174 (M⁺+2)142, 126, 99, 90, 63
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The position of maximum absorbance (λmax) is influenced by the substituents on the aromatic ring.

Table 5: UV-Vis Spectroscopy Data

IsomerSolventλmax (nm)
This compound Data Not Available-
5-Chloro-4-fluoro-2-nitroaniline Data Not Available-
4-Chloro-2-nitroaniline Ethanol~243, ~410

Experimental Protocols

The following are general protocols for the spectroscopic analysis of chloro-fluoro-nitroaniline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse excitation.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the instrument used.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Spectrometer: FTIR spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC-MS System Parameters:

    • Gas Chromatograph: Equipped with a suitable capillary column (e.g., HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: A temperature gradient program, for example, starting at 70 °C and ramping up to 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

  • Data Acquisition:

    • Spectrophotometer: Dual-beam UV-Vis spectrophotometer.

    • Scan Range: 200-600 nm.

    • Blank: Use the pure solvent in a matched quartz cuvette as a reference.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for isomer differentiation.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Analysis Sample Sample NMR NMR Sample->NMR Analysis IR IR Sample->IR Analysis MS MS Sample->MS Analysis UV_Vis UV_Vis Sample->UV_Vis Analysis Structural_Elucidation Structural_Elucidation NMR->Structural_Elucidation IR->Structural_Elucidation MS->Structural_Elucidation UV_Vis->Structural_Elucidation Isomer_Differentiation Isomer_Differentiation Structural_Elucidation->Isomer_Differentiation

Caption: Workflow for Spectroscopic Analysis of Isomers.

Isomer_Differentiation_Logic start Isomeric Mixture ms Mass Spectrometry (Molecular Weight) start->ms nmr NMR Spectroscopy (Connectivity & Environment) ms->nmr Same MW ir IR Spectroscopy (Functional Groups & Substitution) nmr->ir Different Spectra isomer1 Isomer 1 Identified ir->isomer1 Unique Fingerprints isomer2 Isomer 2 Identified ir->isomer2 Unique Fingerprints other_isomers Other Isomers... ir->other_isomers Unique Fingerprints

Caption: Logic for Differentiating Isomers via Spectroscopy.

References

A Comparative Guide to Assessing the Drug-Like Properties of 4-Chloro-5-fluoro-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of novel therapeutic agents is a complex process, with the assessment of drug-like properties being a critical step in identifying promising lead compounds. This guide provides a comparative framework for evaluating the drug-like properties of 4-Chloro-5-fluoro-2-nitroaniline derivatives. Due to the limited availability of specific experimental data for this class of compounds in the public domain, this guide utilizes data from structurally related aniline and nitroaniline derivatives to illustrate the key assessment methodologies and provide a valuable reference for researchers.

In Silico Drug-Likeness and ADMET Prediction

Early-stage assessment of drug-likeness is often performed using computational (in silico) methods to predict the physicochemical properties and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a compound. These predictions help to prioritize compounds for synthesis and further experimental evaluation.[1][2][3]

Data Presentation: In Silico Physicochemical Properties of Substituted Nitroanilines

The following table presents key physicochemical properties calculated for the parent compound, this compound, and a selection of other nitroaniline derivatives, evaluated against Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[1]

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsRule of Five Compliance
This compoundC6H4ClFN2O2190.562.3 (Predicted)14Yes
2-NitroanilineC6H6N2O2138.121.413Yes
3-Nitroaniline[4]C6H6N2O2138.121.3713Yes
4-Nitroaniline[5][6]C6H6N2O2138.121.413Yes
N-(4-Methylphenyl)-2-nitroanilineC13H12N2O2228.253.1 (Predicted)13Yes
N-(2,4-Dinitrophenyl)-2-nitroanilineC12H8N4O6320.223.5 (Predicted)17Yes

Experimental Protocols: In Silico Prediction Methodology

  • Molecular Descriptors Calculation: The 2D structures of the compounds of interest are drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch). These structures are then used as input for computational software packages (e.g., MOE, Schrödinger Suite, or online platforms like SwissADME) to calculate molecular descriptors such as molecular weight, LogP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors.

  • Rule of Five Analysis: The calculated descriptors are compared against the criteria set by Lipinski's Rule of Five to provide an initial assessment of the compound's potential for oral bioavailability.[2]

  • ADMET Prediction: More advanced in silico models can be used to predict a wider range of ADMET properties, including aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity. These models are typically built on large datasets of experimentally determined properties and use machine learning algorithms to make predictions.

Mandatory Visualization: In Silico Drug-Likeness Workflow

start Compound Structure Input calc Calculate Physicochemical Properties (MW, LogP, HBD, HBA) start->calc rof Lipinski's Rule of Five Analysis calc->rof admet Predict ADMET Properties (Solubility, Permeability, Toxicity) rof->admet decision Prioritize for Synthesis admet->decision

Caption: Workflow for in silico drug-likeness and ADMET prediction.

Comparative Biological Activity

The therapeutic potential of a compound is determined by its biological activity against a specific target, such as an enzyme or a receptor. For aniline and nitroaniline derivatives, common areas of investigation include anticancer and antimicrobial activities.[7][8][9]

Data Presentation: Biological Activity of Substituted Nitroaniline Derivatives

The following table summarizes the reported biological activities of several N-substituted 2-nitroaniline derivatives, highlighting their potential as anticancer and antimicrobial agents.[9]

Compound IDN-SubstituentTarget/AssayPotency (IC50/MIC)Reference
Anticancer Activity
1a4-MethylphenylHCT116 Cancer Cell LineIC50: 5.9 nM[9]
1b4-(Dimethylamino)phenylHCT116 Cancer Cell LineIC50: 8.7 µM[9]
2a2,4-DinitrophenylUV4 (hypoxic)Selectivity: 60-70 fold[9]
3aPyrimidine derivativeMer KinaseIC50: 18.5 nM[9]
3bPyrimidine derivativec-Met KinaseIC50: 33.6 nM[9]
Antimicrobial Activity
6c4-NitrophenylGram-positive & Gram-negative bacteriaMIC: 8 µg/mL[10]

Experimental Protocols: In Vitro Cytotoxicity and Antimicrobial Assays

  • MTT Assay for Anticancer Activity:

    • Cell Culture: Cancer cells (e.g., HCT116) are cultured in appropriate media and seeded into 96-well plates.

    • Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

    • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

  • Broth Microdilution for Antimicrobial Activity (MIC Determination): [9]

    • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[9]

    • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.[9]

    • Inoculation: Each well is inoculated with the microbial suspension.[9]

    • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[9]

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Mandatory Visualization: Generic Kinase Inhibition Pathway

ATP ATP Kinase Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Substrate Substrate Protein Substrate->Kinase Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Nitroaniline Derivative Inhibitor->Kinase

Caption: Generic signaling pathway illustrating kinase inhibition.

Experimental ADME Properties

While in silico predictions are useful for initial screening, experimental evaluation of ADME properties is essential for confirming the drug-like potential of a compound. Key parameters include aqueous solubility, membrane permeability, and metabolic stability.

Data Presentation: Illustrative Experimental ADME Properties of Drug-Like Compounds

The following table provides a template with typical ranges for key experimental ADME properties for orally bioavailable drugs. This serves as a benchmark for the desired properties of this compound derivatives.

PropertyAssayDesired RangeRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility Assay> 50 µMSufficient solubility is required for dissolution and absorption in the gastrointestinal tract.
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Pe > 1 x 10⁻⁶ cm/sHigh permeability is necessary for passive diffusion across the intestinal epithelium.
Metabolic Stability Liver Microsomal Stability Assayt½ > 30 minHigher stability indicates a lower rate of metabolism by liver enzymes, leading to a longer duration of action.

Experimental Protocols: Key In Vitro ADME Assays

  • Thermodynamic Solubility Assay:

    • Compound Incubation: An excess amount of the solid compound is added to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

    • Equilibration: The mixture is shaken at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

    • Separation: The undissolved solid is removed by centrifugation or filtration.

    • Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

    • Donor and Acceptor Plates: The donor plate contains the test compound dissolved in a buffer at a specific pH (e.g., pH 5.0 to mimic the small intestine), while the acceptor plate contains a buffer at a different pH (e.g., pH 7.4).

    • Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours).

    • Concentration Measurement: The concentration of the compound in both the donor and acceptor wells is measured using HPLC-UV or LC-MS/MS.

    • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in compound concentration over time.

  • Liver Microsomal Stability Assay:

    • Incubation Mixture: The test compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) and a cofactor (NADPH) in a buffer solution.

    • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution (e.g., cold acetonitrile).

    • Analysis: The concentration of the remaining parent compound in each sample is quantified by LC-MS/MS.

    • Half-Life Determination: The in vitro half-life (t½) is determined by plotting the natural logarithm of the percentage of the remaining compound against time.

Mandatory Visualization: PAMPA Experimental Workflow

start Prepare Donor Plate (Compound in Buffer) sandwich Assemble Donor-Membrane-Acceptor Sandwich start->sandwich membrane Coat Filter Plate with Artificial Membrane membrane->sandwich acceptor Prepare Acceptor Plate (Buffer) acceptor->sandwich incubate Incubate at Room Temperature sandwich->incubate quantify Quantify Compound in Donor and Acceptor Wells (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe) quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

References

benchmarking the synthesis of 4-Chloro-5-fluoro-2-nitroaniline against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Routes to a Key Building Block

4-Chloro-5-fluoro-2-nitroaniline is a crucial intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern offers a unique scaffold for the development of novel bioactive molecules. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers and chemical development professionals. This guide provides a comprehensive benchmark of the primary synthetic methodology against a viable alternative, supported by detailed experimental protocols and quantitative data to facilitate informed decision-making in a laboratory or manufacturing setting.

Method 1: Direct Nitration of 3-Fluoro-4-chloroaniline

The most direct and commonly postulated route to this compound is the electrophilic nitration of the commercially available precursor, 3-fluoro-4-chloroaniline. This method leverages the directing effects of the amino and halogen substituents on the aromatic ring to introduce a nitro group at the ortho position to the amine.

Experimental Protocol:

A solution of 3-fluoro-4-chloroaniline (1 equivalent) is prepared in concentrated sulfuric acid at a temperature maintained between -5°C and 0°C. A nitrating mixture, typically consisting of concentrated nitric acid (1.05 equivalents) and concentrated sulfuric acid, is then added dropwise to the aniline solution, ensuring the temperature does not exceed 5°C. The reaction is stirred at this temperature for a designated period, and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.

Alternative Method: Synthesis from 3-chloro-4-fluoronitrobenzene

An alternative approach to this compound involves a two-step process starting from 3-chloro-4-fluoronitrobenzene. This method first introduces the amino group via reduction of a nitro group and then proceeds with the introduction of the second nitro group.

Experimental Protocol:

Step 1: Reduction of 3-chloro-4-fluoronitrobenzene to 3-fluoro-4-chloroaniline

The synthesis of the precursor, 3-fluoro-4-chloroaniline, can be efficiently achieved via catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene. In a typical procedure, 3-chloro-4-fluoronitrobenzene is dissolved in a suitable solvent like ethanol or methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 1-5 atm) in a hydrogenation apparatus. The reaction is monitored until the consumption of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield 3-fluoro-4-chloroaniline.

Step 2: Nitration of 3-fluoro-4-chloroaniline

The 3-fluoro-4-chloroaniline obtained from the previous step is then subjected to nitration as described in Method 1 to yield the final product, this compound.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthetic routes. The data for the nitration of 3-fluoro-4-chloroaniline is based on typical yields for similar reactions, while the data for the alternative method is derived from established procedures for the individual steps.

ParameterMethod 1: Direct NitrationAlternative Method: From 3-chloro-4-fluoronitrobenzene
Starting Material 3-Fluoro-4-chloroaniline3-chloro-4-fluoronitrobenzene
Number of Steps 12
Key Reagents Nitric Acid, Sulfuric Acid1. H₂, Pd/C; 2. Nitric Acid, Sulfuric Acid
Typical Yield 75-85%Overall Yield: 70-80% (Step 1: ~95%, Step 2: ~75-85%)
Purity (after recrystallization) >98%>98%
Reaction Time 2-4 hoursStep 1: 4-8 hours; Step 2: 2-4 hours (Total: 6-12 hours)
Process Safety Considerations Handling of highly corrosive and oxidizing acids. Exothermic reaction requiring careful temperature control.Use of flammable hydrogen gas under pressure. Handling of pyrophoric catalyst. Handling of strong acids in the second step.
Scalability Readily scalable with appropriate engineering controls for heat management.The hydrogenation step requires specialized high-pressure equipment for large-scale production.

Logical Workflow of Synthesis Methods

To visualize the strategic differences between the two synthetic approaches, the following diagrams illustrate the logical flow of each method.

cluster_0 Method 1: Direct Nitration A 3-Fluoro-4-chloroaniline B Nitration (HNO₃, H₂SO₄) A->B C This compound B->C

Caption: Workflow for the direct nitration of 3-fluoro-4-chloroaniline.

cluster_1 Alternative Method D 3-chloro-4-fluoronitrobenzene E Reduction (H₂, Pd/C) D->E F 3-Fluoro-4-chloroaniline E->F G Nitration (HNO₃, H₂SO₄) F->G H This compound G->H

Caption: Two-step synthesis of this compound.

Conclusion for the Informed Researcher

Both the direct nitration of 3-fluoro-4-chloroaniline and the two-step synthesis from 3-chloro-4-fluoronitrobenzene represent viable methods for the preparation of this compound.

The direct nitration method offers the advantage of being a single-step process, which can be more time and resource-efficient for laboratory-scale synthesis. However, it requires careful control of the exothermic nitration reaction.

The alternative two-step method , while longer, may be preferable in certain contexts. The initial reduction of 3-chloro-4-fluoronitrobenzene is a well-established and high-yielding reaction. This route might offer better overall process control, particularly for larger-scale production where the handling of a highly exothermic single-step nitration of an aniline could pose greater safety challenges. The choice between these methods will ultimately depend on the specific requirements of the researcher or organization, including available equipment, scale of synthesis, and safety infrastructure.

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Chloro-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Chloro-5-fluoro-2-nitroaniline (CAS No. 428871-64-1). The information is compiled to ensure the safety of laboratory personnel and to provide clear, step-by-step guidance for its use in a research and development setting.

Disclaimer: A complete Safety Data Sheet (SDS) for this compound was not available. The following information is based on the hazard statements provided for this specific compound and supplemented with data from the SDSs of structurally similar compounds, such as 4-Chloro-2-nitroaniline and 5-Chloro-2-nitroaniline. This guide should be used as a primary reference for safety, but it is crucial to handle this chemical with the utmost caution and to supplement these procedures with your institution's specific safety protocols.

Hazard Identification and Classification

Based on available data, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Eye Damage/Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The signal word for this chemical is Warning .[1]

Information from related compounds suggests that halogenated nitroanilines can be fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2][3][4]

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.

PPE CategorySpecificationRationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact and absorption. Contaminated gloves should be disposed of immediately following proper removal techniques.
Eye and Face Protection Safety goggles with side shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A full-face shield should be worn when there is a risk of splashing.Protects eyes from dust particles and splashes. Standard safety glasses are not sufficient.
Body Protection A flame-retardant lab coat or a chemical-resistant suit.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required if handling the solid outside of a certified chemical fume hood or if dust generation is likely.Minimizes the risk of inhaling harmful dust particles. All work with powdered forms of this chemical should ideally be conducted within a chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps for the safe handling of this compound in a laboratory setting.

3.1. Preparation and Pre-Handling

  • Designate a Work Area: All handling of this compound must be conducted in a certified chemical fume hood with the sash at the lowest practical height.

  • Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and reaction vessels, before bringing the chemical into the work area.

  • Emergency Equipment Check: Ensure that an emergency eyewash station, safety shower, and a suitable fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) are accessible and have been recently inspected.[2]

3.2. Weighing and Solution Preparation

  • Weighing: If possible, weigh the compound inside the chemical fume hood. If a balance is not available inside the hood, tare a sealed container, add the compound to the container inside the hood, seal it, and then weigh it outside.

  • Solution Preparation: Slowly add the solid compound to the solvent to avoid splashing and the generation of dust.

3.3. Post-Handling

  • Decontamination: Thoroughly decontaminate all work surfaces, equipment, and any reusable PPE after handling is complete.

  • Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing gloves.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate airborne dust.

  • Containment (Small Spill): Wearing full PPE, including respiratory protection, dampen the spilled solid material with a suitable solvent like alcohol to prevent dust formation.[5] Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[5]

  • Decontamination: Clean the spill area with a detergent and water solution. Collect all cleanup materials in a sealed bag for disposal as hazardous waste.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent pads, disposable labware, and excess chemical) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store waste containers in a secure, designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Dispose of the contents and the container through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][3] Do not dispose of this chemical down the drain or in the regular trash.

Experimental Workflow and Safety Diagram

The following diagram outlines the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures Designate Work Area (Fume Hood) Designate Work Area (Fume Hood) Assemble Materials & PPE Assemble Materials & PPE Designate Work Area (Fume Hood)->Assemble Materials & PPE Check Emergency Equipment Check Emergency Equipment Assemble Materials & PPE->Check Emergency Equipment Weigh Compound Weigh Compound Assemble Materials & PPE->Weigh Compound Proceed to Handling Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Decontaminate Surfaces & Equipment Decontaminate Surfaces & Equipment Prepare Solution->Decontaminate Surfaces & Equipment Proceed to Post-Handling Dispose of Waste Dispose of Waste Decontaminate Surfaces & Equipment->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands Dispose of Cleanup Material Dispose of Cleanup Material Spill or Exposure Occurs Spill or Exposure Occurs Follow First Aid Follow First Aid Spill or Exposure Occurs->Follow First Aid Exposure Follow Spill Protocol Follow Spill Protocol Spill or Exposure Occurs->Follow Spill Protocol Spill Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention Follow Spill Protocol->Dispose of Cleanup Material

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-5-fluoro-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-5-fluoro-2-nitroaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.